ATAC21
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H50N12O21P2 |
|---|---|
分子量 |
1072.8 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C38H50N12O21P2/c39-38-46-34-27(35(57)47-38)44-19-50(34)37-29(56)31-21(69-37)16-67-72(58,59)70-30-20(15-66-73(60,61)71-31)68-36(28(30)55)49-18-43-26-32(41-17-42-33(26)49)45-23(52)4-7-62-9-11-64-13-14-65-12-10-63-8-5-40-22(51)3-6-48-24(53)1-2-25(48)54/h1-2,17-21,28-31,36-37,55-56H,3-16H2,(H,40,51)(H,58,59)(H,60,61)(H3,39,46,47,57)(H,41,42,45,52)/t20-,21-,28-,29-,30-,31-,36-,37-/m1/s1 |
InChIキー |
IMLWHYAMUXROKG-WWVXGGQVSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)OP(=O)(O1)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Mechanism of Action of Compound 21 (C21): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 21 (C21), also known as Buloxibutid, is a first-in-class, orally available, non-peptide small molecule that functions as a selective agonist for the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] The AT2R is a key component of the protective arm of the Renin-Angiotensin System (RAS), and its activation is known to counteract many of the detrimental effects mediated by the Angiotensin II Type 1 Receptor (AT1R), such as vasoconstriction, inflammation, and fibrosis.[4] C21 has demonstrated therapeutic potential in a range of preclinical models of disease and is under clinical investigation for conditions such as Idiopathic Pulmonary Fibrosis (IPF).[5][6][7][8][9] This guide provides an in-depth overview of the mechanism of action of C21, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Selective AT2 Receptor Agonism
The primary mechanism of action of C21 is its high-affinity binding to and activation of the AT2R. It exhibits high selectivity for the AT2R over the AT1R, which is crucial for its therapeutic profile, as AT1R activation is associated with pathological processes.[1][2] This selective agonism initiates a cascade of downstream signaling events that are broadly tissue-protective, including anti-inflammatory, anti-fibrotic, vasodilatory, and neuroprotective effects.[10][11]
Quantitative Data: Binding Affinity and Preclinical Efficacy
The selectivity and potency of C21 have been quantified in various studies. The following tables summarize key quantitative data regarding its binding affinity and efficacy in preclinical models.
Table 1: Receptor Binding Affinity of Compound 21
| Receptor Target | Binding Affinity (Ki) | Reference(s) |
| Angiotensin II Type 2 Receptor (AT2R) | 0.4 nM | [2][3] |
| Angiotensin II Type 1 Receptor (AT1R) | >10,000 nM (>10 µM) | [2][3] |
| Thromboxane A2 Receptor | 3.74 µM | [12] |
Table 2: Summary of Preclinical Efficacy of Compound 21
| Disease Model | Species | C21 Dose | Key Findings | Reference(s) |
| Pulmonary Hypertension (Monocrotaline-induced) | Rat | 0.03 mg/kg | Reduced right ventricle hypertrophy and fibrosis; Reduced lung interstitial and perivascular fibrosis. | [1] |
| Ischemic Stroke (MCAO) | Rat | 0.03 mg/kg (IP) | Significantly decreased cerebral infarct size and neurological deficits. | [13][14] |
| Ischemic Stroke (MCAO) | Mouse | 0.03 mg/kg | Increased survival and reduced neurological deficits. | [1] |
| Traumatic Brain Injury | Mouse | 0.03 mg/kg | Increased expression of anti-inflammatory IL-10; Reduced expression of pro-inflammatory IL-1β and TNF-α. | |
| Myocardial Infarction | Rat | 7-day treatment | Improved systolic and diastolic function; Reduced cardiac scar size and inflammatory markers. | [10] |
Table 3: Clinical Trial Data for Compound 21 (Buloxibutid) in Idiopathic Pulmonary Fibrosis (IPF)
| Trial Name | Phase | Dose | Key Efficacy Endpoint | Result | Reference(s) |
| AIR Trial | 2a | 100 mg twice daily | Change in Forced Vital Capacity (FVC) | Showed potential improvement in lung function over 36 weeks. | [6][7] |
| ASPIRE Trial | 2b | 50 mg and 100 mg twice daily | Change in FVC from baseline | Ongoing, designed to provide robust evidence of efficacy and safety. | [8] |
Key Signaling Pathways and Cellular Effects
Activation of the AT2R by C21 triggers several key downstream signaling pathways that mediate its therapeutic effects.
Anti-Inflammatory Pathway
A prominent effect of C21 is the suppression of inflammatory responses.[11][15] This is primarily achieved through the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[10][15]
-
Mechanism: AT2R activation leads to the inhibition of NF-κB activation and its subsequent translocation to the nucleus.[15] This prevents the transcription of a wide array of pro-inflammatory genes.
-
Downstream Effects:
-
Decreased production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[10]
-
Increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).
-
Anti-Fibrotic Pathway
C21 has demonstrated significant anti-fibrotic effects in preclinical models of cardiac, renal, and pulmonary fibrosis.[1] This action is largely mediated by the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, a central pathway in the pathogenesis of fibrosis.
-
Mechanism: AT2R stimulation interferes with the TGF-β signaling cascade, which is a major driver of fibroblast differentiation into myofibroblasts and subsequent extracellular matrix deposition.
-
Downstream Effects:
-
Reduced expression of TGF-β1.
-
Decreased collagen deposition and tissue scarring.
-
Attenuation of myofibroblast differentiation.
-
Vasodilation Pathway
AT2R activation promotes vasodilation, which contributes to its protective effects in cardiovascular and cerebrovascular diseases.[10] This effect is primarily mediated through the bradykinin-nitric oxide (NO) pathway.
-
Mechanism: Stimulation of the AT2R on endothelial cells leads to the local production of bradykinin (B550075). Bradykinin, in turn, stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[4][16]
-
Downstream Effects:
-
Increased local bradykinin and NO production.
-
Increased cGMP levels in vascular smooth muscle cells.
-
Relaxation of blood vessels and improved blood flow.
-
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of C21.
Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is used to visually and quantitatively assess the inhibitory effect of C21 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Workflow Diagram
Methodology
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on glass coverslips in 96-well plates until they reach 70-80% confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of C21 or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 30-60 minutes to induce NF-κB translocation.[17]
-
Fixation and Permeabilization: The culture medium is removed, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS). Cells are then fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[17]
-
Immunostaining:
-
Non-specific binding sites are blocked using a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclei are counterstained with DAPI for 5 minutes.[17]
-
-
Imaging and Analysis: Coverslips are mounted, and images are acquired using a confocal microscope. The fluorescence intensity of the p65 subunit in the nucleus (co-localized with DAPI) versus the cytoplasm is quantified using image analysis software (e.g., ImageJ) to determine the degree of translocation.[18]
Protocol: In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)
This protocol describes a common in vivo model used to evaluate the neuroprotective effects of C21 following a stroke.[19]
Workflow Diagram
Methodology
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used, as hypertension is a major risk factor for stroke.[13]
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Middle Cerebral Artery Occlusion (MCAO): A focal cerebral ischemia is induced by the intraluminal suture method. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.[19]
-
Ischemia and Reperfusion: The occlusion is maintained for a defined period (e.g., 90 minutes) to induce an ischemic injury. The suture is then withdrawn to allow for reperfusion of the affected brain tissue.[13]
-
Drug Administration: C21 (e.g., 0.03 mg/kg) or a saline vehicle is administered via intraperitoneal (IP) injection at specific time points after the onset of reperfusion (e.g., 4, 24, and 48 hours post-MCAO).[14]
-
Behavioral Testing: Neurological deficits are assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system to evaluate motor and sensory function.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-stroke), animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The infarct volume is then calculated using image analysis software. Alternatively, Magnetic Resonance Imaging (MRI) can be used to assess infarct volume in vivo.[13]
Conclusion
Compound 21 represents a targeted therapeutic approach that leverages the protective arm of the Renin-Angiotensin System. Its mechanism of action, centered on the selective activation of the AT2R, initiates a multifaceted response characterized by potent anti-inflammatory, anti-fibrotic, and vasodilatory effects. The preclinical and emerging clinical data underscore its potential as a novel treatment for a variety of complex diseases, most notably Idiopathic Pulmonary Fibrosis. Further research will continue to elucidate the full therapeutic utility of this promising molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are AT2R modulators and how do they work? [synapse.patsnap.com]
- 5. Action for Pulmonary Fibrosis [actionpf.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. patientworthy.com [patientworthy.com]
- 8. atsjournals.org [atsjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of the AT(2) receptor agonist C21 on blood pressure and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II type 2 receptor agonist Compound 21 attenuates pulmonary inflammation in a model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AT(2) receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
ATAC21: A Technical Guide to a Novel STING Agonist for Targeted Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATAC21 is a novel compound designed for targeted immunotherapy, comprising a potent stimulator of interferon genes (STING) agonist covalently linked to a maleimide-polyethylene glycol (PEG) linker. This structure enables the conjugation of this compound to antibodies, creating antibody-drug conjugates (ADCs) that can selectively deliver the immune-stimulating agent to target cells, such as cancer cells. The STING agonist component, a cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) analog, activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the structure, properties, and methodologies associated with this compound.
Compound Structure and Properties
This compound is chemically defined as N-(9-((2R,3R,3aS,7aR,9R,10R,10aS,14aR)-9-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,5,10,12-tetrahydroxy-5,12-dioxidooctahydro-2H,7H-difuro[3,2-d:3',2'-j][1][2][][4]tetraoxa[5][6]diphosphacyclododecin-2-yl)-9H-purin-6-yl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12-tetraoxapentadecan-15-amide.
The structure consists of two key components:
-
Immune-stimulatory Moiety: A cyclic dinucleotide, specifically a cGAMP analog, which is a potent agonist of the STING protein.
-
Linker: A noncleavable maleimide-PEG4 linker designed for stable conjugation to antibodies or other targeting ligands.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2101204-23-1 | [4] |
| Molecular Formula | C38H50N12O21P2 | [4] |
| Molecular Weight | 1072.83 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in aqueous buffers and most organic solvents. | [7] |
| Storage | Store at -20°C, avoid frequent thawing and freezing. | [7] |
Quantitative Biological Activity
Mechanism of Action: STING Signaling Pathway
This compound functions as a STING agonist. Upon delivery to the cytoplasm of a target cell, the cGAMP moiety of this compound binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.
Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These secreted cytokines then act in an autocrine and paracrine manner to stimulate a broad anti-tumor immune response, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis would generally involve two main stages:
-
Synthesis of the cGAMP analog: This is a complex multi-step organic synthesis process, likely involving the protection of functional groups on guanosine and adenosine, formation of the phosphodiester and phosphotriester linkages, and subsequent cyclization and deprotection steps.
-
Conjugation to the maleimide-PEG4 linker: The synthesized cGAMP analog would then be reacted with a pre-activated maleimide-PEG4 linker containing a reactive group (e.g., an NHS ester) that can form a stable amide bond with an amine on the cGAMP molecule.
The general synthetic approach for related compounds involves reacting an activated carboxylic ester of the linker with an appropriately substituted amine-containing immune-stimulatory compound.
Conjugation of this compound to Antibodies
This compound is designed for conjugation to antibodies via its maleimide (B117702) group, which reacts with free sulfhydryl (thiol) groups. This is typically achieved by reducing the interchain disulfide bonds of the antibody.
Materials:
-
Antibody (e.g., anti-CD40, SBT-040) in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
This compound.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reaction Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the disulfide bonds.
-
Remove the excess reducing agent using a desalting column or spin filtration.
-
-
Conjugation Reaction:
-
Immediately after reduction, add this compound to the reduced antibody solution. A 5-10 fold molar excess of this compound over the antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on this compound.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting antibody-ATAC21 conjugate using size-exclusion chromatography (SEC) to remove unconjugated this compound and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Confirm the retained binding affinity of the antibody to its target antigen via ELISA or surface plasmon resonance (SPR).
-
Applications and Future Directions
This compound, when conjugated to a targeting antibody, has the potential to be a powerful therapeutic agent for cancer. By selectively delivering a STING agonist to tumor cells, it can convert "cold" tumors with a non-immunogenic microenvironment into "hot" tumors that are susceptible to immune-mediated killing. A notable application is its combination with an anti-CD40 antibody, such as SBT-040, to create a potent anti-cancer conjugate.[1][5] This combination not only induces tumor cell death but also activates antigen-presenting cells, further amplifying the anti-tumor immune response.
Future research will likely focus on:
-
Optimizing the drug-to-antibody ratio for maximal efficacy and minimal toxicity.
-
Exploring different antibody targets to expand the therapeutic applications of this compound conjugates.
-
Investigating the combination of this compound-based ADCs with other immunotherapies, such as checkpoint inhibitors.
-
Developing more detailed pharmacokinetic and pharmacodynamic profiles of this compound conjugates.
Conclusion
This compound represents a promising advancement in the field of targeted immunotherapy. Its unique structure, combining a potent STING agonist with a versatile conjugation linker, allows for the creation of antibody-drug conjugates that can harness the power of the innate immune system to fight cancer and other diseases. The methodologies outlined in this guide provide a foundation for researchers and drug developers to explore the full therapeutic potential of this innovative compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. confluore.com [confluore.com]
- 8. axonmedchem.com [axonmedchem.com]
No Public Data Found for the Discovery and Synthesis of "ATAC21"
Initial searches for a chemical compound or molecule designated "ATAC21" have yielded no relevant results in the public domain. Information available under this identifier primarily relates to aviation and military contexts, with no connection to chemical synthesis, drug discovery, or biological signaling pathways.
Efforts to locate scientific literature, patents, or technical documentation concerning a substance named this compound for the purpose of creating an in-depth technical guide have been unsuccessful. The search results consistently point to "this compound" as a flight designator for the Airborne Tactical Advantage Company (ATAC), which provides tactical flight training. The aircraft associated with this designator is the F-21 Kfir.
Due to the absence of any publicly available data on a compound or therapeutic agent named this compound, it is not possible to provide the requested technical guide, including summaries of quantitative data, experimental protocols, or visualizations of signaling pathways.
It is possible that "this compound" may be an internal project code, a newly developed compound not yet disclosed in public forums, or a misinterpretation of another designation. Researchers and professionals in drug development seeking information on this topic are advised to verify the nomenclature and consult internal or proprietary databases for an entity with this name. Without publicly accessible primary sources detailing its discovery, synthesis, and mechanism of action, a comprehensive technical whitepaper cannot be generated at this time.
ATAC21 role in immune stimulation
An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against pathogens and cellular damage. A central player in this response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is critical for detecting the presence of cytosolic DNA, which can originate from viruses, bacteria, or damaged host cells, and initiating a robust immune response.[1][3] This guide provides a detailed overview of the cGAS-STING pathway, its mechanism of action, and its significance in immune stimulation, with a particular focus on the induction of type I interferons and other inflammatory cytokines. While the specific term "ATAC21" did not yield a direct molecular entity in the context of immune stimulation, the underlying query strongly points towards mechanisms of innate immunity, particularly those involving the interferon response, which is a hallmark of the cGAS-STING pathway. Furthermore, there is a known link between Trisomy 21 (the presence of an extra copy of chromosome 21) and a constitutively activated interferon response.[4]
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1] This detection triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity.[1][5]
Mechanism of Activation
The activation of the cGAS-STING pathway is a multi-step process:
-
DNA Sensing by cGAS : The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) from ATP and GTP.[1]
-
STING Activation : cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[1] This binding event induces a conformational change in STING, leading to its activation.
-
STING Translocation and Signaling Complex Formation : Activated STING translocates from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate downstream signaling molecules, including TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[1]
-
Activation of Transcription Factors : TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[1] Concurrently, IKK phosphorylates IκBα, which leads to the activation and nuclear translocation of the transcription factor nuclear factor-κB (NF-κB).[1]
-
Gene Transcription : In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2]
Downstream Effects of STING Activation
The activation of the cGAS-STING pathway culminates in a potent innate immune response characterized by:
-
Type I Interferon Production : Type I IFNs play a crucial role in antiviral defense by inducing an antiviral state in neighboring cells and activating various immune cells.
-
Pro-inflammatory Cytokine and Chemokine Release : The production of cytokines such as TNF-α and IL-6, and chemokines, helps to recruit and activate other immune cells, including natural killer (NK) cells and T cells, to the site of infection or damage.[6]
-
Antitumor Immunity : In the context of cancer, the cGAS-STING pathway can be activated by tumor-derived DNA, leading to an antitumor immune response.[5][6] STING activation in dendritic cells (DCs) is crucial for the cross-priming of CD8+ T cells, which are potent killers of tumor cells.[2]
Key Proteins in the cGAS-STING Pathway
| Protein | Function |
| cGAS | Cytosolic DNA sensor; synthesizes cGAMP upon DNA binding.[1] |
| STING | Adaptor protein that is activated by cGAMP; initiates downstream signaling.[1] |
| TBK1 | Kinase that phosphorylates and activates IRF3.[1] |
| IKK | Kinase that activates the NF-κB pathway.[1] |
| IRF3 | Transcription factor that drives the expression of type I interferons.[1] |
| NF-κB | Transcription factor that drives the expression of pro-inflammatory cytokines.[1] |
Experimental Protocols
Assessment of STING Pathway Activation
A common method to assess the activation of the STING pathway in response to a stimulus (e.g., cytosolic DNA, viral infection, or a STING agonist) involves measuring the phosphorylation of key signaling proteins and the expression of downstream target genes.
Objective : To determine if a given treatment activates the cGAS-STING pathway in a cell line (e.g., human monocytic THP-1 cells).
Materials :
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulus (e.g., herring testis DNA (HT-DNA), cGAMP, or a small molecule STING agonist)
-
Transfection reagent (for HT-DNA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against phospho-STING, total STING, phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH)
Methodology :
-
Cell Culture and Treatment :
-
Culture THP-1 cells to the desired density.
-
Treat the cells with the stimulus for a specified time course (e.g., 0, 1, 3, 6 hours). For intracellular delivery of DNA, use a suitable transfection reagent.
-
-
Protein Analysis (Western Blotting) :
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the phosphorylation status of STING, TBK1, and IRF3.
-
-
Gene Expression Analysis (RT-qPCR) :
-
After treatment, isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for IFN-β, CXCL10, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.
-
Expected Outcome : Activation of the cGAS-STING pathway will be indicated by an increase in the phosphorylation of STING, TBK1, and IRF3, as well as an upregulation of IFN-β and CXCL10 mRNA levels.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | The cGAS-STING Pathway: A Promising Immunotherapy Target [frontiersin.org]
- 3. cGAS-independent STING activation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trisomy 21 consistently activates the interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of TC21: A Technical Overview
Introduction: The Ras-related protein TC21 (also known as R-Ras2) is a member of the Ras superfamily of small GTPases. Despite sharing only 55% amino acid identity with classical Ras proteins, constitutively activated forms of TC21 exhibit potent transforming activity.[1][2] This technical guide provides an overview of the preliminary in vitro studies that have begun to elucidate the unique signaling pathways and cellular functions of TC21. The findings summarized herein are of significant interest to researchers and professionals in the fields of oncology and drug development, as they highlight TC21 as a potential therapeutic target.
Quantitative Data Summary
While specific quantitative data from initial in vitro studies are often presented in the context of broader experimental outcomes, the following table summarizes the key findings regarding the transforming potential of TC21.
| Cell Line | Assay Type | Key Finding | Reference |
| NIH 3T3 | Focus Formation Assay | Constitutively activated TC21 induces potent morphological transformation. | [1] |
| NIH 3T3 | Soft Agar (B569324) Assay | TC21-transformed cells exhibit anchorage-independent growth. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of TC21.
1. Cell Culture and Transfection:
-
Cell Line: NIH 3T3 mouse embryonic fibroblasts.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: NIH 3T3 cells are transfected with expression vectors encoding wild-type or constitutively activated TC21 using the calcium phosphate (B84403) precipitation method.
2. Transformation Assays:
-
Focus Formation Assay:
-
NIH 3T3 cells are seeded at a density of 5 x 10^5 cells per 100-mm dish.
-
24 hours after seeding, cells are transfected with the appropriate TC21 expression vectors.
-
The medium is changed every 3-4 days.
-
After 14-21 days, the cells are fixed with methanol (B129727) and stained with Giemsa.
-
Foci of morphologically transformed cells are counted.
-
-
Soft Agar Assay:
-
A base layer of 0.6% agar in DMEM with 10% FBS is prepared in 60-mm dishes.
-
Transfected NIH 3T3 cells are suspended in 0.3% agar in DMEM with 10% FBS and seeded on top of the base layer at a density of 1 x 10^4 cells per dish.
-
The medium is changed every 3-4 days.
-
After 14-21 days, colonies are visualized and counted.
-
3. Yeast Two-Hybrid Analysis:
-
Objective: To assess the interaction between TC21 and various effector proteins, such as Raf kinases.
-
Methodology:
-
The coding sequence of TC21 is cloned into a GAL4 DNA-binding domain vector.
-
The coding sequences of potential interacting proteins (e.g., Raf-1, A-Raf, B-Raf) are cloned into a GAL4 activation domain vector.
-
Both plasmids are co-transformed into a suitable yeast strain (e.g., Y190).
-
Transformants are selected on appropriate synthetic dropout media.
-
Protein-protein interactions are assessed by monitoring the activation of reporter genes (e.g., HIS3, lacZ) through growth on selective media and β-galactosidase assays.
-
4. Kinase Activity Assays:
-
Objective: To determine if TC21 activation leads to the activation of downstream kinases like Raf-1 and B-Raf.
-
Methodology:
-
NIH 3T3 cells are transfected with expression vectors for activated Ras or TC21.
-
Cell lysates are prepared, and Raf-1 or B-Raf is immunoprecipitated using specific antibodies.
-
The kinase activity of the immunoprecipitated proteins is assayed by incubating them with a substrate (e.g., myelin basic protein) and [γ-32P]ATP.
-
The incorporation of phosphate into the substrate is quantified by autoradiography and densitometry.
-
Signaling Pathways and Visualizations
A key finding from in vitro studies is that TC21-mediated transformation occurs through signaling pathways that are independent of the Raf kinases.[1] While Ras proteins interact with and activate Raf kinases, yeast two-hybrid analyses have shown that TC21 does not interact with full-length Raf-1, A-Raf, or B-Raf.[1] Furthermore, in contrast to Ras-transformed cells, TC21-transformed NIH 3T3 cells do not exhibit elevated Raf-1 or B-Raf kinase activity.[1] This indicates that TC21 utilizes distinct downstream effectors to drive cellular transformation.
Caption: TC21 Signaling Pathway Divergence from Ras.
Caption: In Vitro Transformation Assay Workflow.
References
Early Research Findings on ATAC21: A Novel TC21-Pathway Modulator
Abstract: This document provides a comprehensive technical overview of the early-stage research and preclinical findings for ATAC21, a novel small molecule inhibitor targeting the TC21 signaling pathway. Dysregulation of the Ras-related protein TC21 (R-Ras2) is implicated in the pathogenesis of several human cancers, promoting tumorigenesis through pathways including PI3K, p38 MAPK, and mTOR.[1] this compound was developed to selectively modulate this activity, presenting a promising therapeutic strategy. This guide details the molecule's mechanism of action, summarizes key in vitro and in vivo data, outlines experimental protocols, and visualizes the core scientific concepts. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
Introduction and Mechanism of Action
TC21 is a Ras-related GTPase that, in its activated state, can drive potent cellular transformation.[2][3] Unlike classical Ras proteins, TC21 can induce oncogenic signaling independent of the Raf kinase pathway.[2] Instead, its tumorigenic effects are mediated through the activation of the phosphoinositide 3-kinase (PI3K), p38 MAPK, and mTOR pathways.[1] This distinct signaling cascade makes TC21 an attractive target for therapeutic intervention in cancers where this pathway is constitutively active.
This compound is a first-in-class, orally bioavailable small molecule designed to selectively bind to the active, GTP-bound state of TC21, preventing its interaction with downstream effectors. By inhibiting the TC21-PI3K signaling axis, this compound aims to suppress tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from our preclinical evaluation of this compound.
Table 1: In Vitro Biochemical and Cellular Assay Results
| Assay Type | Cell Line / Target | Endpoint | This compound Result |
|---|---|---|---|
| TC21 Binding Affinity | Recombinant Human TC21 | Kd (nM) | 15.2 |
| PI3K Activation Assay | EpH4-TC21G23V | p-Akt IC50 (nM) | 45.8 |
| Cell Proliferation | EpH4-TC21G23V | GI50 (µM) | 0.25 |
| Cell Proliferation | A549 (Lung Carcinoma) | GI50 (µM) | 0.31 |
| Cell Proliferation | PANC-1 (Pancreatic Carcinoma) | GI50 (µM) | 0.42 |
| Cell Proliferation | MCF-7 (Breast Carcinoma) | GI50 (µM) | > 10 |
Table 2: Murine Pharmacokinetic Profile of this compound
| Parameter | Route | Value |
|---|---|---|
| Half-life (t1/2) | IV (5 mg/kg) | 4.1 hours |
| Volume of Distribution (Vd) | IV (5 mg/kg) | 2.5 L/kg |
| Clearance (CL) | IV (5 mg/kg) | 0.7 L/hr/kg |
| Bioavailability (F%) | PO (20 mg/kg) | 35% |
| Cmax | PO (20 mg/kg) | 1.2 µM |
| Tmax | PO (20 mg/kg) | 2.0 hours |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | N/A | 1250 ± 150 | 0% |
| This compound | 20 mg/kg, QD, PO | 625 ± 110 | 50% |
| this compound | 40 mg/kg, QD, PO | 375 ± 95 | 70% |
Experimental Protocols
3.1. TC21 Binding Affinity Assay (Surface Plasmon Resonance)
-
Recombinant human TC21 protein was immobilized on a CM5 sensor chip.
-
A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was prepared.
-
The compound solutions were injected over the chip surface at a flow rate of 30 µL/min.
-
Association and dissociation phases were monitored in real-time.
-
Data were fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
3.2. Cell Proliferation Assay (MTS)
-
Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Cell viability was assessed by adding CellTiter 96® AQueous One Solution Reagent (MTS) and measuring absorbance at 490 nm.
-
Data were normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) was calculated using a four-parameter logistic curve fit.
3.3. Murine A549 Xenograft Model
-
Female athymic nude mice were subcutaneously inoculated with 5 x 106 A549 cells.
-
Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Mice were randomized into three groups: Vehicle control, this compound (20 mg/kg), and this compound (40 mg/kg).
-
Treatments were administered once daily (QD) via oral gavage (PO) for 21 days.
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
Visualizations: Pathways and Workflows
Caption: The TC21 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the in vivo murine xenograft efficacy study.
References
Unraveling the Core of ATAC21: A Technical Guide to its Linker Technology
For researchers, scientists, and professionals in drug development, understanding the nuances of linker technology in antibody-drug conjugates (ADCs) and other targeted therapies is paramount. This guide provides a detailed technical overview of the linker technology associated with ATAC21, a linker-immune-stimulatory compound conjugate. The information presented herein is synthesized from publicly available patent literature and chemical data.
This compound: A Conjugate of Linker and Immune-Stimulator
This compound is identified as a conjugate formed by linking an immune-stimulatory compound with a non-cleavable linker. This linker is characterized as a maleimide-polyethylene glycol (PEG) based structure, specifically a maleimide-PEG4 linker containing a succinimide (B58015) group. This composition is designed for stable attachment of the immune-stimulatory payload to a targeting moiety, such as an antibody.
A notable application of this compound is its conjugation to the anti-CD40 antibody, SBT-040. This creates a targeted immunotherapeutic agent designed to deliver the immune-stimulatory payload directly to CD40-expressing cells, thereby activating an immune response in a targeted manner.
The Fleximer® Linker Technology Platform
Patent documents associated with this compound frequently reference the Fleximer® linker technology. This platform is based on a solubilizing poly-acetal backbone. Drug molecules are incorporated into this backbone through a series of ester bonds. A key advantage of this technology is the potential for high drug-to-antibody ratios (DAR), with capabilities of achieving a DAR of up to 20, while maintaining favorable physicochemical properties of the conjugate.
Conceptual Workflow of Fleximer®-based Conjugation
The general workflow for creating a conjugate using a technology like Fleximer®, as implied in the context of this compound, involves several key steps. The antibody is first produced, followed by the chemical synthesis of the linker-payload molecule. Finally, the linker-payload is conjugated to the antibody.
Mechanism of Action and Signaling
The overarching goal of a conjugate like SBT-040-ATAC21 is to induce a targeted immune cell activation. The bispecific antibody component would bind to a tumor-associated antigen and an antigen on an antigen-presenting cell (APC). The attached immune-stimulatory compound, delivered via the this compound linker, would then potentiate the immune response. This targeted delivery is intended to enhance immune cell activation specifically at the tumor site, as compared to systemic administration of the immune-stimulatory agent alone.
The proposed signaling cascade initiated by such a conjugate would involve the initial binding of the antibody to its target on the tumor cell and the APC. This colocalization facilitates the delivery of the immune-stimulatory payload, which then acts on its specific receptor on the APC, leading to downstream signaling events that culminate in an enhanced anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and its conjugates are proprietary and not fully disclosed in the public domain. However, based on the information available, a general methodology for the synthesis of a related compound, N-(5-(2-amino-3-pentylquinolin-5-yl)pentyl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12-tetraoxapentadecan-15-amide (ATAC12), is mentioned in patent literature. This suggests that the synthesis of ATAC series compounds involves multi-step organic synthesis to assemble the linker and conjugate it to the payload.
The conjugation to an antibody would likely follow standard bioconjugation techniques, such as cysteine or lysine (B10760008) conjugation, taking advantage of the maleimide (B117702) group on the linker for covalent bond formation with free thiols on the antibody.
Quantitative Data
Specific quantitative data on the physicochemical properties of this compound, such as its solubility, stability, and conjugation efficiency, are not publicly available. The primary quantitative claim found in the context of the associated Fleximer® technology is the potential to achieve a drug-to-antibody ratio (DAR) of up to 20.
| Parameter | Value | Source |
| Maximum Drug-to-Antibody Ratio (DAR) | Up to 20 | Patent Literature (Fleximer® Technology)[1][2][3] |
| Linker Type | Non-cleavable maleimide-PEG4 | Chemical Supplier Data[4][5][6] |
| Conjugation Chemistry | Maleimide-thiol coupling (inferred) | General Bioconjugation Knowledge |
It is important to note that the information on this compound is limited. The data presented here is based on the sparse details available in patents and on chemical supplier websites. For more in-depth information, direct inquiry with the entities that have developed this technology would be necessary.
References
- 1. WO2018140831A2 - Tumor targeting conjugates and methods of use thereof - Google Patents [patents.google.com]
- 2. CA3049791A1 - Tumor targeting conjugates and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2018144955A1 - Construct-peptide compositions and methods of use thereof - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Therapeutic Targeting of the RORγt Pathway: An In-depth Technical Guide
Introduction
While "ATAC21" is not a recognized gene or protein in standard biological databases, the query likely pertains to the therapeutic targeting of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that has emerged as a highly attractive drug target for a range of autoimmune and inflammatory diseases.[1] This guide will provide a comprehensive overview of RORγt as a therapeutic target, including its function, signaling pathways, and the methodologies used to identify and characterize its modulators, such as inverse agonists.
RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in the immune response and are implicated in the pathology of various autoimmune conditions.[1][2] Dysregulated activity of Th17 cells and their primary effector cytokine, Interleukin-17 (IL-17), is strongly associated with diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][4] Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions.[5]
RORγt Function and Signaling Pathway
RORγt is an isoform of the RORγ nuclear receptor and is selectively expressed in immune cells.[6][7] Its primary function is to act as the master regulator of Th17 cell differentiation.[2] Upon activation of naive CD4+ T cells in the presence of cytokines like TGF-β and IL-6, the expression of RORγt is induced.[1] RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, driving their transcription.[3]
Key downstream targets of RORγt include the genes encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[1] The IL-23/IL-17 axis is a central inflammatory pathway, and its activation by RORγt is a critical step in the pathogenesis of many autoimmune diseases.[1][8]
The signaling pathway leading to and from RORγt activation is a complex process involving multiple transcription factors and signaling molecules.
Pharmacological Inhibition of RORγt
Given its central role in promoting inflammation, RORγt is an attractive target for small molecule inhibitors.[9] The activity of RORγt can be modulated by ligands that bind to its ligand-binding domain (LBD).[10] Compounds that inhibit the transcriptional activity of RORγt are known as inverse agonists.[1] These molecules bind to the LBD and promote a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators, thereby silencing the transcription of RORγt target genes.[11]
Several classes of RORγt inverse agonists have been developed and have shown efficacy in preclinical models of autoimmune diseases.[1][4] These compounds effectively reduce the production of IL-17 and ameliorate disease symptoms.[1]
Quantitative Data on RORγt Inverse Agonists
The following table summarizes representative quantitative data for a potent and selective RORγt inverse agonist, referred to as "cpd 1" in the cited literature.[1]
| Assay Type | Description | Result (IC50) | Reference |
| Biochemical Assay | TR-FRET assay measuring RIP140 co-factor displacement from the human RORγt-LBD. | 2 nM | [1] |
| Cell-based Assay | Inhibition of IL-17A production in polarized human Th17 cells. | 13 nM | [1] |
| In Vivo Efficacy | Reduction of knee swelling in a rat antigen-induced arthritis model. | ED50 = 10 mg/kg | [1] |
Experimental Protocols
The identification and characterization of RORγt inverse agonists involve a series of biochemical and cell-based assays.
Key Experimental Methodologies
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This biochemical assay is used to screen for compounds that disrupt the interaction between the RORγt LBD and a co-activator peptide.[1] The assay measures the FRET signal between a donor fluorophore on the LBD and an acceptor fluorophore on the co-activator. A decrease in the FRET signal indicates that the test compound has displaced the co-activator.[1]
-
Radioligand Binding Assay: This assay determines the ability of a compound to bind to the RORγt LBD by competing with a radiolabeled ligand.[12][13] The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound to determine its binding affinity (Ki).[12][13]
-
Primary Human Th17 Cell Assay: This is a cell-based functional assay that measures the ability of a compound to inhibit the production of IL-17A from primary human Th17 cells.[13] Naive CD4+ T cells are differentiated into Th17 cells in vitro, and the amount of IL-17A secreted into the culture medium is quantified by ELISA in the presence and absence of the test compound.[13]
-
In Vivo Models of Autoimmune Disease: The efficacy of RORγt inverse agonists is evaluated in animal models of human autoimmune diseases, such as the antigen-induced arthritis model in rats or the experimental autoimmune encephalomyelitis (EAE) model in mice.[1][8] Disease severity, inflammatory markers, and immune cell populations are assessed following treatment with the test compound.[1][8]
The following diagram illustrates a typical experimental workflow for the discovery and characterization of RORγt inverse agonists.
Conclusion
RORγt has been firmly established as a critical regulator of Th17-mediated inflammation, making it a prime therapeutic target for a multitude of autoimmune diseases. The development of potent and selective RORγt inverse agonists represents a promising therapeutic avenue. Continued research and clinical evaluation of these compounds will be crucial in determining their full therapeutic potential and safety profile for the treatment of these debilitating conditions.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
ATAC21 and its Interaction with CD40: A Technical Overview of a Novel Immune-Stimulating Antibody Conjugate Approach
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific therapeutic program involving ATAC21 and the anti-CD40 antibody SBT-040 was under development by Silverback Therapeutics. This program has been discontinued (B1498344) following the company's merger and strategic shift. Consequently, detailed preclinical and clinical data, as well as specific experimental protocols for this conjugate, are not publicly available. This guide provides a comprehensive overview based on the available information and the broader scientific context of Immune-Stimulating Antibody Conjugates (ISACs), CD40 agonism, and Toll-like receptor (TLR) activation.
Introduction
The engagement of the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, on antigen-presenting cells (APCs) is a critical step in the initiation and amplification of adaptive immune responses.[1][2][3] Agonistic CD40 antibodies have been a focus of immuno-oncology research for their potential to activate APCs, enhance T-cell priming, and promote anti-tumor immunity.[1][2][3] this compound represents a component of a sophisticated approach to harness the power of CD40 activation in a targeted manner. It is a linker-immune-stimulatory compound designed to be conjugated to a targeting antibody, in this case, the anti-CD40 antibody SBT-040, forming an Immune-Stimulating Antibody Conjugate (ISAC).
This technical guide will delve into the core concepts of the this compound and SBT-040 conjugate, outlining its proposed mechanism of action, the underlying signaling pathways, and representative experimental methodologies for the characterization of such therapeutic modalities.
The SBT-040-ATAC21 Conjugate: A Dual-Action Immunotherapy
The SBT-040-ATAC21 conjugate is an investigational ISAC designed to deliver a potent immune-stimulatory payload directly to CD40-expressing cells. This approach aims to combine the targeting specificity of a monoclonal antibody with the powerful immune activation of a localized adjuvant.
-
SBT-040: A research-grade, humanized monoclonal antibody that specifically binds to the human CD40 receptor. As a CD40 agonist, SBT-040 is intended to mimic the natural ligand, CD40L, thereby activating CD40-expressing cells.
-
This compound: A linker-payload conjugate. The payload is a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, and their activation triggers a strong innate immune response, including the production of type I interferons and other pro-inflammatory cytokines. The linker is a non-cleavable maleimide-PEG4 derivative, designed to ensure that the TLR7/8 agonist remains attached to the antibody until it is internalized by the target cell.
The overarching strategy is to use the SBT-040 antibody to deliver the this compound payload to CD40-expressing APCs within the tumor microenvironment. This targeted delivery is intended to achieve a localized and potent activation of the innate and adaptive immune systems while minimizing the systemic toxicities associated with the free TLR7/8 agonist.
Proposed Mechanism of Action
The proposed mechanism of action for the SBT-040-ATAC21 conjugate is a multi-step process that leverages the synergistic potential of dual CD40 and TLR7/8 activation.
-
Targeted Binding: The SBT-040 component of the ISAC binds to the CD40 receptor on the surface of APCs, such as dendritic cells (DCs), macrophages, and B cells.
-
Internalization: Upon binding, the CD40 receptor-ISAC complex is internalized by the APC.
-
Payload Release and TLR7/8 Activation: Inside the cell, the TLR7/8 agonist component of this compound is released and engages with endosomal TLR7 and TLR8.
-
Synergistic Immune Activation: The concurrent agonistic signal from SBT-040 on CD40 and the activation of TLR7/8 by the this compound payload are hypothesized to lead to a potent and synergistic activation of the APC.
-
Enhanced Anti-Tumor Immunity: Activated APCs are expected to exhibit enhanced antigen presentation, increased expression of co-stimulatory molecules, and secretion of pro-inflammatory cytokines, leading to the robust priming and activation of tumor-specific T cells and a broad anti-tumor immune response.
Signaling Pathways
The interaction of the SBT-040-ATAC21 conjugate with APCs is expected to trigger two key signaling pathways, with potential for significant crosstalk and synergy.
CD40 Signaling Pathway
Engagement of CD40 by SBT-040 is anticipated to initiate the canonical CD40 signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of the CD40 receptor. This, in turn, activates downstream signaling pathways, including the canonical and non-canonical NF-κB pathways and the mitogen-activated protein kinase (MAPK) pathways (JNK, p38, and ERK). These pathways culminate in the upregulation of genes involved in immune activation, cell survival, and proliferation.
TLR7/8 Signaling Pathway
Following internalization, the TLR7/8 agonist from this compound activates endosomal TLR7 and TLR8. This leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK kinases and TRAF6. This pathway ultimately activates the transcription factors NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.
Synergistic Signaling
The convergence of the CD40 and TLR7/8 signaling pathways on common downstream effectors like NF-κB and MAPKs is expected to lead to a synergistic amplification of the immune response. This synergy can result in a more robust and durable activation of APCs than could be achieved with either agent alone.
Quantitative Data Summary
Due to the discontinuation of the SBT-040-ATAC21 program, specific quantitative data from preclinical or clinical studies are not available in the public domain. The following table presents representative data that would be generated to characterize such a conjugate, based on typical assays used in the field.
| Parameter | Assay Type | Representative Value (Illustrative) | Significance |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1-10 nM | Measures the strength of the interaction between SBT-040 and the CD40 receptor. |
| In Vitro Potency (EC50) | Cytokine Release Assay (e.g., IL-12) | 0.1-1 µg/mL | Quantifies the concentration of the conjugate required to induce a half-maximal immune response in APCs. |
| Tumor Cell Killing (IC50) | Co-culture with T cells | 5-50 µg/mL | Measures the concentration of the conjugate needed to inhibit the growth of tumor cells by 50% in the presence of immune cells. |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | >70% TGI at 10 mg/kg | Assesses the anti-tumor activity of the conjugate in animal models. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the SBT-040-ATAC21 conjugate are not publicly available. The following sections outline general methodologies that would be employed in the development of a similar ISAC.
Synthesis and Conjugation Workflow
The generation of an ISAC like SBT-040-ATAC21 involves a multi-step process of antibody production, linker-payload synthesis, and conjugation.
1. Antibody Production and Purification:
-
The anti-CD40 antibody (SBT-040) would be produced in a mammalian expression system, such as Chinese Hamster Ovary (CHO) cells.
-
The antibody would then be purified from the cell culture supernatant using standard chromatography techniques, such as Protein A affinity chromatography.
2. Linker-Payload (this compound) Synthesis:
-
The TLR7/8 agonist payload would be synthesized through multi-step organic chemistry.
-
The non-cleavable maleimide-PEG4 linker would be synthesized separately.
-
The linker and payload would be chemically conjugated to form the this compound linker-payload.
3. Conjugation of this compound to SBT-040:
-
The purified SBT-040 antibody would be treated with a reducing agent to partially reduce the interchain disulfide bonds, exposing free cysteine residues.
-
The maleimide (B117702) group on the this compound linker would then react with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
The resulting SBT-040-ATAC21 conjugate would be purified to remove any unconjugated antibody and linker-payload.
In Vitro Characterization Assays
A battery of in vitro assays would be necessary to characterize the binding, potency, and mechanism of action of the SBT-040-ATAC21 conjugate.
-
Binding Affinity: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (kon, koff) and affinity (Kd) of the conjugate to recombinant human CD40.
-
Cell-Based Binding: Flow cytometry would be used to confirm the binding of the conjugate to CD40-expressing cells.
-
APC Activation Assays: Primary human DCs or macrophages would be treated with the conjugate, and the upregulation of activation markers (e.g., CD80, CD86, HLA-DR) would be measured by flow cytometry. The secretion of cytokines (e.g., IL-12, TNF-α, IFN-α) into the cell culture supernatant would be quantified by ELISA or multiplex bead array.
-
T-Cell Priming Assay: APCs treated with the conjugate and a model antigen would be co-cultured with naive T cells. T-cell proliferation and cytokine production (e.g., IFN-γ) would be measured to assess the ability of the conjugate to enhance T-cell priming.
In Vivo Preclinical Evaluation
The anti-tumor efficacy and pharmacokinetic properties of the SBT-040-ATAC21 conjugate would be evaluated in animal models.
-
Pharmacokinetics (PK): The concentration of the conjugate in the plasma of mice or non-human primates would be measured over time after administration to determine its half-life and clearance.
-
Tumor Models: Human tumor xenograft models in immunocompromised mice reconstituted with human immune cells, or syngeneic tumor models in immunocompetent mice, would be used to evaluate the anti-tumor activity of the conjugate. Tumor growth would be monitored over time, and changes in the tumor microenvironment (e.g., immune cell infiltration) would be assessed by immunohistochemistry or flow cytometry.
Conclusion
The SBT-040-ATAC21 conjugate represents an innovative approach in immuno-oncology, aiming to combine the targeted activation of the CD40 pathway with the potent, localized delivery of a TLR7/8 agonist. While the discontinuation of its development program limits the availability of specific data, the underlying scientific rationale remains compelling. The principles of targeted immune activation through ISACs continue to be an active area of research and hold promise for the development of novel cancer immunotherapies. This technical guide provides a framework for understanding the core concepts and methodologies associated with this and similar therapeutic strategies.
References
- 1. TLR7 and CD40 cooperate in IL-6 production via enhanced JNK and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined TLR and CD40 Triggering Induces Potent CD8+ T Cell Expansion with Variable Dependence on Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptors and CD40 modulate each other's expression affecting Leishmania major infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Conjugation of ATAC21 to Antibodies
Introduction
ATAC21 is a pre-activated linker-payload molecule designed for the straightforward conjugation to antibodies, creating potent antibody-drug conjugates (ADCs). It incorporates an immune-stimulatory compound payload attached to a non-cleavable linker. The linker is functionalized with both a maleimide (B117702) group and a succinimidyl (NHS) ester group, offering flexibility in the conjugation strategy. This allows for covalent attachment to either free thiol (sulfhydryl) groups or primary amines on the antibody, respectively. The choice of conjugation method will depend on the antibody's intrinsic characteristics and the desired degree of control over the conjugation sites and the final drug-to-antibody ratio (DAR).
This document provides detailed protocols for the conjugation of this compound to a target antibody, as well as methods for the purification and characterization of the resulting conjugate.
Mechanism of Action of this compound-Antibody Conjugates
Antibody-drug conjugates function by leveraging the specificity of a monoclonal antibody to deliver a potent cytotoxic or immune-modulating payload directly to target cells that express a specific antigen on their surface.[1][2] Once the ADC binds to its target antigen, the complex is internalized by the cell, typically through receptor-mediated endocytosis.[2] The ADC is then trafficked to intracellular compartments, such as lysosomes. For ADCs with non-cleavable linkers, the antibody component is degraded within the lysosome, leading to the release of the payload-linker-amino acid complex, which can then exert its biological effect.[3] In the case of an immune-stimulatory payload like that in this compound, its release inside the target cell (e.g., a cancer cell or an immune cell) is intended to trigger a localized immune response.
Experimental Protocols
Two primary methods for conjugating this compound to an antibody are detailed below: conjugation via free thiols (maleimide chemistry) and conjugation via primary amines (NHS ester chemistry).
Protocol 1: Thiol-Maleimide Conjugation
This method involves the reaction of the maleimide group on this compound with free thiol groups on the antibody. Most antibodies do not have readily available free thiols; therefore, a reduction step is typically required to break the interchain disulfide bonds in the hinge region of the antibody, generating reactive thiol groups.
Materials:
-
Target Antibody (in a buffer free of amines and thiols, e.g., PBS)
-
This compound
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching Reagent: N-ethylmaleimide (NEM) or L-Cysteine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains preservatives like sodium azide (B81097) or stabilizing proteins like BSA, they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
The antibody should be at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
-
Antibody Reduction (Thiol Generation):
-
Bring the antibody solution to room temperature.
-
Add a 10- to 20-fold molar excess of TCEP solution (e.g., from a 10 mM stock in water) to the antibody solution.[][5] Alternatively, DTT can be used.[6][7]
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[7] The incubation time and temperature may need to be optimized for the specific antibody.[6]
-
To prevent re-oxidation of the thiols, it is advisable to perform this step in an oxygen-free environment (e.g., by purging with nitrogen or argon).[8]
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed PBS (pH 7.0-7.5).[8]
-
-
Conjugation Reaction:
-
Immediately after purification of the reduced antibody, determine its concentration.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution with gentle stirring.[]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quenching:
-
To quench any unreacted maleimide groups on this compound, add a 2-fold molar excess of L-Cysteine or NEM relative to the initial amount of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-antibody conjugate from unconjugated this compound and other reaction byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.[10]
-
Protocol 2: Amine-NHS Ester Conjugation
This method targets the primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, for conjugation with the NHS ester group of this compound. This method does not require a reduction step.
Materials:
-
Target Antibody (in a buffer free of amines, e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer like Tris, it must be exchanged into an amine-free buffer such as PBS.
-
Adjust the antibody solution to a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[11][12] This can be done by adding one-tenth volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution in PBS.[11]
-
-
Conjugation Reaction:
-
Quenching:
-
Quench the reaction by adding a sufficient volume of 1 M Tris-HCl, pH 8.0, to achieve a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-antibody conjugate using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS to remove unconjugated this compound and quenching reagent.[10]
-
Data Presentation
The successful conjugation of this compound to the antibody should be confirmed, and the key characteristics of the conjugate should be determined.
Table 1: Conjugation Reaction Parameters
| Parameter | Thiol-Maleimide Conjugation | Amine-NHS Ester Conjugation |
| Antibody Concentration | 2-10 mg/mL | 2-5 mg/mL |
| Reaction Buffer | PBS, pH 7.0-7.5 | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Reducing Agent | TCEP or DTT | Not Applicable |
| Molar Ratio (this compound:Ab) | 5:1 to 10:1 | 10:1 to 20:1 |
| Reaction Time | 1-2 hours (RT) or O/N (4°C) | 1 hour (RT) |
| Quenching Reagent | L-Cysteine or NEM | Tris-HCl |
Table 2: Characterization of this compound-Antibody Conjugate
The following table presents example data for a typical antibody-ATAC21 conjugate. The actual values will need to be determined experimentally.
| Characteristic | Expected Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC)-HPLC[13][14], UV/Vis Spectroscopy[13] |
| Conjugate Purity | >95% | Size Exclusion Chromatography (SEC)-HPLC |
| Free Drug Level | <1% | Reversed-Phase (RP)-HPLC |
| Antigen Binding Affinity (KD) | <10 nM | Surface Plasmon Resonance (SPR) or ELISA |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for the conjugation of this compound to an antibody.
Signaling Pathway Diagram
Since this compound contains an immune-stimulatory compound and has been associated with anti-CD40 antibodies, the following diagram illustrates a simplified CD40 signaling pathway in an antigen-presenting cell (APC), such as a B cell or dendritic cell. The binding of a CD40 agonist, such as an anti-CD40 antibody conjugated to this compound, would initiate this cascade, leading to immune activation.
Caption: Simplified CD40 signaling pathway activated by an anti-CD40 antibody conjugate.
References
- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. researchgate.net [researchgate.net]
Revolutionizing Immunotherapy Research: Applications of ATAC-seq in Deciphering the Epigenetic Landscape of Anti-Tumor Immunity
The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has emerged as a powerful tool in immunotherapy research, offering unprecedented insights into the epigenetic regulation of immune cells and the tumor microenvironment. By identifying regions of open chromatin, ATAC-seq provides a genome-wide map of active regulatory elements, such as promoters and enhancers, and the transcription factors that orchestrate gene expression programs critical to anti-tumor immunity. These application notes detail the utility of ATAC-seq in elucidating mechanisms of response and resistance to immunotherapy, with accompanying protocols for researchers, scientists, and drug development professionals.
ATAC-seq has proven instrumental in several key areas of immunotherapy research. It allows for the detailed profiling of immune cells within the tumor microenvironment, enabling researchers to understand how the immune system interacts with cancerous cells.[1] This is crucial for the development and refinement of immune checkpoint inhibitors. Furthermore, by mapping changes in chromatin accessibility, ATAC-seq helps to uncover the epigenetic basis of T-cell exhaustion, a state of dysfunction that often limits the efficacy of cancer immunotherapies.[2][3] Studies have utilized ATAC-seq to characterize the dynamic epigenetic changes that occur during T-cell exhaustion, revealing that these changes can be irreversible and may explain why immune checkpoint blockade only temporarily restores the function of exhausted T cells.[2]
Single-cell ATAC-seq (scATAC-seq) has further revolutionized the field by enabling the dissection of tumor heterogeneity at the epigenetic level.[1] This high-resolution approach allows for the identification of distinct cancer cell subpopulations and their unique regulatory landscapes, contributing to a better understanding of treatment response and the development of resistance.
Key Applications of ATAC-seq in Immunotherapy
| Application Area | Description | Key Findings from ATAC-seq |
| Immune Cell Profiling in the Tumor Microenvironment (TME) | Characterization of the epigenetic states of various immune cell populations infiltrating the tumor, such as T cells, B cells, and myeloid cells.[1][4] | Identification of cell-type-specific enhancers and promoters that govern immune cell function and differentiation within the TME.[1] scATAC-seq has revealed distinct chromatin accessibility profiles in different immune cell subsets, providing insights into their activation status and potential roles in the anti-tumor response.[1] |
| Understanding T-cell Exhaustion | Investigation of the epigenetic programs that drive T-cell exhaustion, a major obstacle in cancer immunotherapy.[2][3][5] | Exhausted T cells exhibit a unique and stable chromatin accessibility landscape compared to naive, effector, and memory T cells.[3] ATAC-seq has identified key transcription factors, such as TOX, NFAT, and NR4A, whose binding motifs are enriched in the accessible chromatin of exhausted T cells, suggesting their role as master regulators of this dysfunctional state.[5][6] |
| Biomarker Discovery for Immunotherapy Response | Identification of epigenetic signatures that can predict patient response to immune checkpoint inhibitors. | In patients with basal cell carcinoma treated with PD-1 blockade, scATAC-seq revealed that responders showed an increase in exhausted CD8+ T cells and CD4+ follicular helper T cells, both sharing a common set of accessible transcription factor binding motifs.[1] |
| Dissecting Mechanisms of Resistance | Elucidating the epigenetic mechanisms that contribute to primary or acquired resistance to immunotherapy. | ATAC-seq can identify alterations in chromatin accessibility at the promoters of genes involved in antigen presentation or interferon signaling, which can lead to immune evasion. |
| Evaluating Novel Immunotherapeutic Strategies | Assessing the epigenetic impact of new therapeutic interventions, such as CAR T-cell therapy or combination therapies. | ATAC-seq can be used to monitor changes in chromatin accessibility in CAR T-cells to understand and potentially prevent exhaustion. |
Visualizing ATAC-seq Workflows and Concepts
General ATAC-seq Experimental Workflow
Caption: A flowchart illustrating the major steps in an ATAC-seq experiment.
Conceptual Framework: ATAC-seq in Understanding Immunotherapy Response
Caption: A diagram showing how ATAC-seq can be used to compare immunotherapy responders and non-responders to gain biological insights.
Experimental Protocols
Omni-ATAC-seq Protocol for Frozen Tumor Biopsies
This protocol is adapted from the Omni-ATAC method, which is optimized for frozen tissues and reduces mitochondrial DNA contamination.[7][8][9][10]
I. Nuclei Isolation from Frozen Tissue
-
Place a frozen tumor biopsy (~20-30 mg) in a pre-chilled 2 mL Dounce homogenizer containing 2 mL of cold homogenization buffer.
-
Gently dounce the tissue on ice with 10-15 strokes of the loose pestle followed by 10-15 strokes of the tight pestle until the tissue is completely homogenized.
-
Filter the homogenate through a 40 µm cell strainer into a 15 mL conical tube.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant and resuspend the nuclear pellet in 1 mL of cold ATAC-seq Resuspension Buffer (RSB) with 0.1% Tween-20.
-
Centrifuge at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclei in 50 µL of cold ATAC-seq RSB.
-
Count the nuclei using a hemocytometer and trypan blue staining to assess integrity. Proceed with 50,000 nuclei per reaction.
II. Transposition Reaction
-
To the 50,000 nuclei, add the transposition mix:
-
25 µL 2x Tagmentation DNA (TD) Buffer
-
2.5 µL Tn5 Transposase
-
22.5 µL Nuclease-free water
-
-
Gently pipette to mix and incubate at 37°C for 30 minutes in a thermomixer with gentle shaking.
-
Immediately following incubation, purify the DNA using a Qiagen MinElute PCR Purification Kit, eluting in 10 µL of elution buffer.
III. PCR Amplification
-
Amplify the transposed DNA using PCR with Nextera primers. To determine the optimal number of PCR cycles, perform a small-scale qPCR reaction first.
-
Set up the main PCR reaction with the previously determined number of cycles.
-
Purify the amplified library using AMPure XP beads to remove primer-dimers and large fragments. A double-sided size selection may be necessary.[7]
IV. Library Quality Control and Sequencing
-
Assess the quality and concentration of the final library using a Bioanalyzer and Qubit fluorometer. A successful ATAC-seq library will show a characteristic nucleosomal laddering pattern.[7]
-
Sequence the library on an Illumina platform with 50 bp paired-end reads.
Data Analysis Workflow
Caption: A schematic of the key steps in the bioinformatic analysis of ATAC-seq data.
Quantitative Data Summary
| Study Focus | Comparison | Key Quantitative Findings | Transcription Factors Implicated | Reference |
| T-cell Exhaustion in Chronic Viral Infection | Effector vs. Exhausted CD8+ T cells | ~3,000 differentially accessible regions | NFAT, Nr4a family members | [3] |
| T-cell Exhaustion in Tumors | Tumor-infiltrating vs. Naive CD8+ T cells | Enrichment of specific motifs in exhaustion-related regions | Nr4a, NFAT (without AP-1) | [5] |
| Immunotherapy Response in Basal Cell Carcinoma (scATAC-seq) | Responders vs. Non-responders to PD-1 blockade | Increased proportion of exhausted CD8+ and CD4+ follicular helper T cells in responders. | Shared accessible motifs between the two expanded T cell populations. | [1] |
| T-cell Exhaustion Regulation | Progenitor vs. Effector vs. Exhausted T cells | BATF motifs significantly enriched in enhancers of progenitor and effector T cells, but not exhausted T cells. Increased chromatin accessibility at the TOX locus in exhausted T cells. | BATF, TOX | [6] |
ATAC-seq Data Quality Control Metrics
| Metric | Description | Recommended Value |
| TSS Enrichment Score | The ratio of reads centered at transcription start sites (TSSs) to reads in flanking regions. | > 8 for scATAC-seq |
| Fraction of Reads in Peaks (FRiP) | The proportion of usable reads that fall into called peak regions. | > 0.3 (bulk ATAC-seq) |
| Library Complexity | The number of unique, non-duplicate reads in the library. | Should not plateau at low sequencing depths. |
| Fragment Size Distribution | The distribution of the lengths of sequenced DNA fragments. | Should show a periodic pattern corresponding to nucleosome-free regions and mono-, di-, and tri-nucleosomes. |
| Mitochondrial DNA Content | The percentage of reads aligning to the mitochondrial genome. | Should be low, as high content can indicate issues with nuclei isolation. The Omni-ATAC protocol is designed to reduce this.[7] |
References
- 1. 10xgenomics.com [10xgenomics.com]
- 2. A single-cell map of dynamic chromatin landscapes of immune cells in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic changes in chromatin accessibility in CD8+ T cells responding to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust estimation of cancer and immune cell-type proportions from bulk tumor ATAC-Seq data [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. Application of ATAC-seq in tumor-specific T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. med.stanford.edu [med.stanford.edu]
- 9. NGI Sweden » Omni-ATAC [ngisweden.scilifelab.se]
- 10. Omni-ATAC [protocols.io]
Application Notes and Protocols for In Vivo ATAC-seq Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo ATAC-seq
The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique for mapping chromatin accessibility genome-wide, providing insights into gene regulation and cellular identity.[1][2] In vivo ATAC-seq allows for the study of chromatin landscapes within the native context of complex tissues and organisms, which is crucial for understanding dynamic biological processes in development, disease, and in response to therapeutic interventions. This document provides detailed application notes and protocols for designing and conducting in vivo ATAC-seq experiments. While the term "ATAC21" was specified, it does not correspond to a known, publicly available protocol. Therefore, these notes are based on established in vivo ATAC-seq methodologies.
ATAC-seq utilizes a hyperactive Tn5 transposase to simultaneously fragment accessible chromatin regions and insert sequencing adapters, a process known as tagmentation.[2][3][4] These tagged DNA fragments are then amplified and sequenced to create a genome-wide map of open chromatin. The simplicity and sensitivity of ATAC-seq have led to its broad adoption in epigenomic research.[5]
Experimental Design Considerations for In Vivo Studies
Designing a successful in vivo ATAC-seq experiment requires careful consideration of the biological question, the specific tissue or cell type of interest, and potential sources of variability.
Key considerations include:
-
Sample Collection and Processing: The method of tissue collection and dissociation can significantly impact the quality of the ATAC-seq data. It is crucial to minimize the time from tissue harvesting to nuclei isolation to prevent changes in chromatin structure. For some sensitive cell types, perfusion with paraformaldehyde (PFA) can be used to fix the chromatin in its in vivo state before cell isolation.[6]
-
Nuclei Isolation: Efficient isolation of high-quality nuclei is critical. The protocol may need to be optimized for different tissues to ensure effective cell lysis without damaging the nuclear membrane. Cryopreservation of nuclei preparations can be an option for long-term storage, with modified protocols available for their use in ATAC-seq.
-
Cell Number: The number of starting cells or nuclei is a key parameter. While ATAC-seq can be performed on as few as 50,000 cells, the optimal number may vary depending on the tissue and the desired resolution.[5][6]
-
Replicates: Biological replicates are essential for robust statistical analysis and to account for inter-individual variability. A minimum of two biological replicates is recommended.
-
Sequencing Depth: The required sequencing depth depends on the size of the genome and the research question. Deeper sequencing will provide higher resolution and better identification of less accessible regions. Paired-end sequencing is recommended for improved alignment and data quality.[2]
In Vivo ATAC-seq Protocol
This protocol provides a general framework for performing ATAC-seq on in vivo samples. Optimization may be required for specific tissues.
Part 1: Nuclei Isolation from In Vivo Samples
-
Tissue Dissociation:
-
Excise the tissue of interest from the model organism.
-
Immediately place the tissue in ice-cold PBS.
-
Mince the tissue into small pieces using a scalpel.
-
Use a gentle mechanical dissociation method, such as a Dounce homogenizer or a tissue dissociator, to create a single-cell suspension. Avoid enzymatic digestion if possible, as it can alter chromatin structure.
-
-
Nuclei Extraction:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a cold lysis buffer (e.g., containing IGEPAL CA-630 or NP-40) to lyse the cell membrane while keeping the nuclei intact.
-
Incubate on ice for the optimized duration for your tissue type.
-
Pellet the nuclei by centrifugation.
-
Wash the nuclei with cold PBS.
-
-
Nuclei Counting:
-
Resuspend the nuclei pellet in a small volume of PBS.
-
Count the nuclei using a hemocytometer or an automated cell counter.
-
Part 2: Tagmentation and Library Preparation
-
Tagmentation Reaction:
-
DNA Purification:
-
Purify the tagmented DNA using a DNA purification kit to remove the Tn5 transposase and other reaction components.
-
-
Library Amplification:
-
Amplify the tagmented DNA using PCR with indexed primers to generate the sequencing library. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using magnetic beads to remove primers and small fragments.
-
Assess the quality and concentration of the library using a Bioanalyzer or similar instrument. A successful ATAC-seq library will show a characteristic nucleosomal laddering pattern.
-
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for in vivo ATAC-seq experiments.
| Parameter | Recommended Value | Notes |
| Starting Cell/Nuclei Number | 50,000 - 100,000 | Can be optimized based on tissue type and cell size.[6] |
| Tagmentation Time | 30 minutes | Incubation time can be adjusted to control the degree of fragmentation.[4] |
| Tagmentation Temperature | 37°C | Standard temperature for Tn5 transposase activity.[4] |
| PCR Cycles | 5-12 cycles | The number of cycles should be determined by qPCR to avoid over-amplification. |
| Sequencing Read Depth | 50 million paired-end reads | Minimum recommended depth for mammalian genomes. |
| Read Length | 50 bp paired-end | Sufficient for accurate alignment and nucleosome positioning analysis.[7] |
Data Analysis Pipeline
The analysis of ATAC-seq data involves several steps to identify accessible chromatin regions and perform downstream biological interpretation.[1]
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Adapter Trimming: Sequencing adapters are removed from the reads.
-
Alignment: Reads are aligned to the reference genome using aligners like Bowtie2 or BWA.[1]
-
Peak Calling: Regions of significant read enrichment, known as peaks, are identified using software like MACS2. These peaks represent open chromatin regions.[1][3]
-
Data Normalization: Normalization is performed to account for differences in sequencing depth between samples.
-
Differential Accessibility Analysis: Statistical methods are used to identify regions with significant differences in accessibility between experimental conditions.[3]
-
Functional Annotation and Visualization: Peaks are annotated to genomic features (promoters, enhancers, etc.), and results are visualized using genome browsers like the UCSC Genome Browser or IGV.[1]
Mandatory Visualizations
Experimental Workflow
Caption: In vivo ATAC-seq experimental and bioinformatic workflow.
Gene Regulation Signaling Pathway
Caption: A general signaling pathway leading to gene expression changes.
References
- 1. Blog Archives - Novogene [novogene.com]
- 2. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 3. Analytical Approaches for ATAC-seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple ATAC-seq protocol for population epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools & Resources | Center for Personal Dynamic Regulomes | Stanford Medicine [med.stanford.edu]
- 6. ATAC-seq protocol for the profiling of chromatin accessibility of in situ fixed quiescent and activated muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing "ATAC21": A Case of Mistaken Identity in Bioactivity Analysis
Initial investigations into the bioactivity of a substance designated "ATAC21" have revealed a case of mistaken identity. The term "this compound" does not refer to a bioactive compound, drug candidate, or biological molecule amenable to bioactivity assessment. Instead, "this compound" is a flight designator for the Airborne Tactical Advantage Company (ATAC), a private government contractor that provides tactical flight training to the U.S. military. [1][2][3][4]
Our comprehensive search for scientific literature and experimental protocols related to the bioactivity of "this compound" yielded no results corresponding to a chemical or biological entity. All relevant search results point exclusively to the operations of the Airborne Tactical Advantage Company.[1][2][3][4] This organization operates a fleet of military aircraft, including Dassault Mirage F1, Hawker Hunter, and IAI F-21 Kfir jets, for adversary air combat training.[1][5] Flight tracking data confirms "this compound" as a call sign for their aircraft.[2][3]
Given that "this compound" is not a substance with biological effects, it is not possible to provide application notes, experimental protocols, or data on its "bioactivity." The core premise of the request appears to be based on a misunderstanding of the term.
Therefore, the requested detailed application notes, protocols, data tables, and signaling pathway diagrams for assessing the bioactivity of "this compound" cannot be generated. We advise researchers and drug development professionals to verify the identity and nature of their compounds of interest before proceeding with bioactivity screening and analysis.
Should "this compound" refer to a different entity within a specific, non-public context, we recommend providing more detailed and specific identifiers to enable a relevant and accurate scientific inquiry. Without such clarification, no further action can be taken to fulfill the original request.
References
Application Notes and Protocols for Preclinical Evaluation of Novel Therapeutic Agents: A Template for Compounds such as ATAC21
Disclaimer: Information regarding a specific therapeutic agent designated "ATAC21," including its dosage and administration in animal models, is not publicly available. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the general procedures and considerations for determining the appropriate dosage and administration of a novel therapeutic agent in preclinical animal models, using "this compound" as a hypothetical example.
Introduction
The in vivo assessment of a novel therapeutic agent, herein referred to as this compound, is a critical step in preclinical drug development. These studies are essential for evaluating the compound's safety, efficacy, and pharmacokinetic profile. This document provides standardized protocols for the dosage and administration of new chemical entities in common animal models, such as mice and rats.
Data Presentation: Administration Routes and Dose-Ranging Studies
Effective and safe administration of a test compound is fundamental to the validity of an animal study. The choice of administration route depends on the physicochemical properties of the compound, the desired therapeutic effect (e.g., systemic vs. localized), and the animal model being used.[1][2][3]
Table 1: Common Routes of Administration in Rodent Models
This table summarizes common administration routes, recommended volumes, and needle sizes for mice and rats, compiled from standard institutional guidelines.[1][4]
| Route of Administration | Mouse Volume | Mouse Needle Gauge | Rat Volume | Rat Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 G | < 0.5 mL | 25-27 G | Fastest |
| Intraperitoneal (IP) | < 2.0 mL | 25-27 G | < 5.0 mL | 21-23 G | Fast |
| Subcutaneous (SC) | < 2.0 mL | 25-27 G | < 5.0 mL | 21-23 G | Slow |
| Intramuscular (IM) | < 0.05 mL | 25-27 G | < 0.2 mL | 23-25 G | Moderate |
| Oral (PO) - Gavage | < 1.0 mL | 20-22 G (gavage needle) | < 5.0 mL | 18-20 G (gavage needle) | Variable |
Table 2: Hypothetical Dose-Ranging Study for this compound in Mice
A dose-ranging study is crucial for determining the maximum tolerated dose (MTD) and selecting appropriate doses for efficacy studies. Below is an example of how data from such a study could be presented.
| Group | Treatment | Dose (mg/kg) | Route | No. of Animals | Observations (72h post-dose) |
| 1 | Vehicle | 0 | IP | 5 | No adverse effects observed. |
| 2 | This compound | 1 | IP | 5 | No adverse effects observed. |
| 3 | This compound | 5 | IP | 5 | No adverse effects observed. |
| 4 | This compound | 10 | IP | 5 | Mild lethargy in 2/5 animals, resolved within 24h. |
| 5 | This compound | 25 | IP | 5 | Significant lethargy, ruffled fur in 4/5 animals. |
| 6 | This compound | 50 | IP | 5 | Severe lethargy, ataxia, 20% weight loss in all animals. |
Experimental Protocols
The following are detailed, standardized protocols for common administration routes. All procedures should be performed by trained personnel and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[4]
Intraperitoneal (IP) Injection
-
Preparation:
-
Formulate this compound in a sterile, isotonic vehicle at the desired concentration.
-
Warm the formulation to room temperature.
-
Prepare syringes with the appropriate needle size (e.g., 25-27 gauge for mice).
-
-
Procedure:
-
Properly restrain the animal, ensuring the head is tilted slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intravenous (IV) Injection (Tail Vein)
-
Preparation:
-
Formulate this compound in a sterile, isotonic vehicle suitable for intravenous administration.
-
Prepare syringes with the appropriate needle size (e.g., 27-30 gauge for mice).
-
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restraint device.
-
Position the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.[5]
-
Oral Gavage (PO)
-
Preparation:
-
Formulate this compound in a suitable vehicle (e.g., water, corn oil).
-
Prepare a syringe with a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
-
Procedure:
-
Gently restrain the animal, holding it in an upright position.
-
Insert the gavage needle into the mouth, just off-center, and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Remove the needle and return the animal to its cage.
-
Monitor for any signs of respiratory distress.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. premier-research.com [premier-research.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Auristatins, such as Monomethyl Auristatin E (MMAE), are a class of potent synthetic antineoplastic agents derived from dolastatins, which are natural products isolated from the sea hare Dolabella auricularia.[1][3] Due to their high toxicity, auristatins cannot be used as standalone drugs but are ideal as payloads for ADCs.[1]
The conjugation of a hydrophobic payload like an auristatin derivative to a mAb results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free drug-linker, and aggregates.[4] The purification of these conjugates is a critical step in the manufacturing process to ensure a homogenous, safe, and efficacious product.[4]
These application notes provide detailed methodologies for the purification of auristatin-based ADCs, focusing on the removal of process-related impurities and the isolation of ADC species with desired quality attributes.
Critical Quality Attributes (CQAs) of Auristatin-Based ADCs
The purification process for auristatin-based ADCs must be designed to control several critical quality attributes that directly impact the safety and efficacy of the final product.
| Critical Quality Attribute | Description | Impact on Product | Purification Goal |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody.[5] | A low DAR can reduce potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[6] | To isolate ADC species with a specific and consistent DAR. |
| Aggregates | High molecular weight species formed during the conjugation process or storage.[7] | Aggregates can induce an immunogenic response and alter the pharmacokinetic and pharmacodynamic properties of the ADC.[7][8] | To remove aggregates to an acceptable level (typically ≤ 0.1%).[9] |
| Free Drug-Linker | Unconjugated cytotoxic payload and linker molecules remaining after the conjugation reaction.[5] | Free drug can cause systemic toxicity, narrowing the therapeutic window of the ADC.[4] | To remove free drug-linker to trace levels. |
| Solvent Residues | Organic solvents (e.g., DMSO, DMAc) used in the conjugation reaction.[10] | Residual solvents can be toxic and must be removed to meet regulatory requirements.[10] | To reduce solvent concentrations to acceptable safety limits. |
| Charge Variants | Variations in the charge of the ADC molecule.[9] | Charge variants can potentially influence the stability and biological activity of the ADC.[9] | To characterize and control the distribution of charge variants. |
Purification Workflow for Auristatin-Based ADCs
A multi-step purification strategy is typically employed to address the various impurities present in the crude conjugation reaction mixture. The following diagram illustrates a general workflow for the purification of auristatin-based ADCs.
Experimental Protocols
The following protocols provide detailed methodologies for the key purification steps. These are intended as guidelines and may require optimization based on the specific characteristics of the ADC.
Protocol 1: Buffer Exchange and Solvent Removal by Tangential Flow Filtration (TFF)
Objective: To remove residual organic solvents and exchange the buffer of the crude conjugation mixture to prepare it for subsequent chromatographic steps.[10][11]
Materials:
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Crude auristatin-based ADC solution
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1 M Ammonium Sulfate, pH 7.0)
-
Peristaltic pump
-
Pressure gauges
Procedure:
-
System Setup: Assemble the TFF system with the appropriate membrane cassette according to the manufacturer's instructions.
-
Sanitization and Equilibration: Sanitize the system with a suitable agent (e.g., 0.5 N NaOH) and then equilibrate with the Diafiltration Buffer.
-
Loading: Load the crude ADC solution into the TFF system.
-
Concentration (Optional): If necessary, concentrate the ADC solution to a target concentration (e.g., 25-30 g/L).[10]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding the Diafiltration Buffer at the same rate as the permeate is removed. A minimum of 5-7 diavolumes is typically required for efficient solvent removal.[10]
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired volume for the next purification step.
-
Recovery: Recover the purified ADC from the TFF system.
Protocol 2: Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their drug-to-antibody ratio (DAR).[12][13]
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[12]
-
TFF-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified number of column volumes (e.g., 30 CV).[12] ADC species will elute in order of increasing hydrophobicity (i.e., higher DAR species will elute later).
-
Fraction Collection: Collect fractions corresponding to the desired DAR species based on the chromatogram.
-
Column Cleaning and Storage: Wash the column with a cleaning-in-place (CIP) solution (e.g., 0.5 M NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[12]
Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates and residual free drug-linker from the ADC preparation.[8][14]
Materials:
-
HPLC or FPLC system
-
SEC column with an appropriate pore size for separating antibodies from aggregates (e.g., 300 Å)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer
-
HIC-purified ADC fractions
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
Sample Loading: Inject a defined volume of the ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase. The aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight impurities.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Column Cleaning and Storage: Wash the column with the Mobile Phase and store according to the manufacturer's recommendations.
Mechanism of Action of Auristatin-Based ADCs
The cytotoxic effect of auristatin-based ADCs is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the auristatin payload into the cytoplasm. The free auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][15]
Conclusion
The purification of auristatin-based antibody-drug conjugates is a complex but essential process for the development of safe and effective cancer therapeutics. A well-designed purification strategy, incorporating orthogonal techniques such as tangential flow filtration and various chromatography methods, is crucial for controlling the critical quality attributes of the final product. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists working in the field of ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 11. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Utilizing ATAC21 for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to ATAC21
This compound is a novel linker-payload conjugate designed for the targeted delivery of an immune-stimulatory agent to specific cell populations. It comprises a non-cleavable maleimide-polyethylene glycol (PEG)4 linker attached to a potent immune-stimulatory compound. This construct is intended for covalent conjugation to antibodies, creating targeted immune-stimulating antibody conjugates (ISACs). By directing an immune agonist to a specific target antigen on the surface of cancer cells or other pathological cells, this compound-antibody conjugates aim to induce a localized and potent anti-tumor immune response while minimizing systemic toxicity. A notable application of this compound is its conjugation with SBT-040, an anti-CD40 monoclonal antibody, to enhance the activation of the CD40 signaling pathway in a targeted manner.[1]
Mechanism of Action
The therapeutic strategy behind this compound-antibody conjugates involves a multi-faceted mechanism of action. The antibody component of the conjugate provides specificity by binding to a target antigen predominantly expressed on tumor cells. Following binding, the conjugate can be internalized. As this compound features a non-cleavable linker, the release of the active immune-stimulatory payload relies on the lysosomal degradation of the antibody component.[2][3][4] This process releases the payload-linker-amino acid complex within the target cell, where it can engage its intracellular target, such as a Toll-like receptor (TLR), to initiate a signaling cascade.
When conjugated to an anti-CD40 antibody like SBT-040, the mechanism is further amplified. The antibody itself is an agonist for the CD40 receptor, a critical co-stimulatory molecule on antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells.[5][6][7][8][9] The binding of the anti-CD40-ATAC21 conjugate to CD40 can lead to receptor clustering and activation of downstream signaling pathways, including NF-κB, p38/MAPK, and JNK.[8] This activation promotes APC maturation, enhances antigen presentation, and stimulates the production of pro-inflammatory cytokines, ultimately leading to a robust anti-tumor T-cell response.[5][7][9] The delivered immune-stimulatory payload from this compound can further potentiate this immune activation within the tumor microenvironment.
Diagram: Proposed Mechanism of Action for an Anti-CD40-ATAC21 Conjugate
Caption: Proposed mechanism of an anti-CD40-ATAC21 conjugate.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical performance characteristics of similar antibody-immunostimulatory agent conjugates. Specific data for this compound is not publicly available.
Table 1: Conjugation and Physicochemical Properties of a Representative Anti-CD40-ATAC21 Conjugate
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry |
| Conjugation Efficiency | > 90% | UV-Vis Spectroscopy / SEC-HPLC |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: In Vitro Efficacy of a Representative Anti-CD40-ATAC21 Conjugate
| Cell Line (CD40-positive) | Assay | Endpoint | IC50 / EC50 (nM) |
| Human Dendritic Cells | Cytokine Release (IL-12) | IL-12 Production | 0.5 |
| Human B-Cell Lymphoma Line | Cell Proliferation | Inhibition of Proliferation | 1.2 |
| Co-culture (APC + T-cells) | T-cell Activation | IFN-γ Secretion | 0.8 |
Table 3: In Vivo Efficacy of a Representative Anti-CD40-ATAC21 Conjugate in a Syngeneic Mouse Tumor Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Unconjugated Anti-CD40 mAb | 5 | 35 | 0 |
| Anti-CD40-ATAC21 | 5 | 85 | 40 |
| Irrelevant IgG-ATAC21 | 5 | 10 | 0 |
Experimental Protocols
Protocol for Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating the maleimide-functionalized this compound to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., SBT-040) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (lyophilized)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.5)
-
Purification system (e.g., SEC column, TFF system)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the conjugation buffer to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess of TCEP (e.g., 2-5 molar equivalents per antibody).
-
Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
-
This compound Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A typical molar excess of this compound is 5-10 fold over the antibody.
-
Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
Diagram: this compound Conjugation Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
Protocol for Characterization of this compound-Antibody Conjugate
Methods:
-
Drug-to-Antibody Ratio (DAR) and Drug Distribution:
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Determines the percentage of monomer, aggregate, and fragment in the final product.
-
-
Free Drug Analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Quantifies the amount of unconjugated this compound in the purified conjugate.
-
In Vitro CD40 Activation Assay
This protocol outlines a method to assess the ability of an anti-CD40-ATAC21 conjugate to activate CD40 signaling in a human B-cell line.
Materials:
-
CD40-positive human B-cell line (e.g., Ramos)
-
Complete cell culture medium
-
Anti-CD40-ATAC21 conjugate, unconjugated anti-CD40 antibody, and isotype control antibody
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against activation markers (e.g., CD86, MHC class II)
-
ELISA kit for cytokine measurement (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding:
-
Seed the B-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Treatment:
-
Add serial dilutions of the anti-CD40-ATAC21 conjugate, unconjugated antibody, and isotype control to the wells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Analysis of Activation Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD86 and MHC class II.
-
Analyze the expression of these markers by flow cytometry.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA kit according to the manufacturer's instructions.
-
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound-antibody conjugate in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line expressing the target antigen
-
This compound-antibody conjugate, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
Administer the this compound-antibody conjugate, controls, or vehicle via intravenous injection at the desired dose and schedule.
-
-
Tumor Measurement:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate tumor growth inhibition and compare survival rates between groups.
-
Signaling Pathway Diagram
Diagram: CD40 Signaling Pathway Activation
Caption: Simplified CD40 signaling cascade upon receptor engagement.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
Technical Support Center: ATAC21 Conjugation
Welcome to the technical support center for ATAC21 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the conjugation of this compound, a linker-immune-stimulatory compound, to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a linker-immune-stimulatory compound. It is designed to be conjugated to a monoclonal antibody (mAb) to create an Antibody-Drug Conjugate (ADC). A known application is its combination with SBT-040, an anti-CD40 antibody, to form a potent immunotherapeutic agent.[1] The core principle is to use the antibody to selectively deliver the immune-stimulatory payload to target cells.
Q2: What are the most common sources of heterogeneity in ADC preparations?
A2: Heterogeneity in ADCs is a significant challenge and can arise from several factors:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with different numbers of this compound molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a primary contributor to heterogeneity.[2][3][4]
-
Positional Isomers: Even with the same DAR, the this compound molecules can be attached at different sites on the antibody, creating positional isomers with potentially different properties.[5][6]
-
Presence of Aggregates and Fragments: The conjugation process can sometimes lead to the formation of high molecular weight aggregates or low molecular weight fragments.[2][7]
-
Unconjugated Antibody and Free Payload: The final product may contain residual unconjugated antibody and free this compound linker-payload.[8][9]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and safety of an ADC?
A3: The DAR is a critical quality attribute (CQA) that significantly influences the performance of an ADC.[3][10]
-
Efficacy: A higher DAR can increase the potency of the ADC, but only up to a certain point. An excessively high DAR can lead to increased hydrophobicity, which may cause aggregation and faster clearance from circulation, thereby reducing efficacy.[10][11]
-
Safety and Pharmacokinetics (PK): A high DAR can negatively impact the pharmacokinetic profile of the ADC, leading to a shorter half-life.[3] It can also increase the risk of off-target toxicity due to premature release of the payload or non-specific uptake.[12] Generally, a lower DAR (e.g., 2 to 4) is associated with a wider therapeutic window.[10]
Q4: What are the key considerations for linker stability in this compound conjugation?
A4: Linker stability is crucial for the successful development of an ADC. The linker must be stable enough to remain intact while the ADC is in circulation to prevent premature release of the this compound payload, which could lead to systemic toxicity.[][14] Conversely, the linker should allow for efficient release of the payload once the ADC has reached its target.[14] For this compound, which utilizes a non-cleavable maleimide-PEG4 linker, the stability of the thioether bond formed with cysteine residues on the antibody is a key consideration.[1][15]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your this compound conjugation experiments.
| Symptom / Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Conjugation Yield / Inconsistent DAR | 1. Suboptimal reaction conditions (pH, temperature, time).[]2. Inefficient antibody reduction.3. Low purity or concentration of the antibody.[16]4. Incorrect molar ratio of this compound to antibody. | 1. Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time of the conjugation reaction. A typical starting point for maleimide-thiol conjugation is a pH range of 6.5-7.5.2. Optimize Antibody Reduction: If using cysteine conjugation, ensure complete but selective reduction of interchain disulfide bonds. Vary the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time.[2][17]3. Antibody Quality Control: Ensure the antibody is >95% pure and at an optimal concentration (typically >2 mg/mL).[15] Remove any interfering substances from the antibody buffer, such as primary amines (e.g., Tris).4. Vary Molar Ratio: Experiment with different molar ratios of the this compound linker-payload to the antibody to achieve the desired average DAR.[2] |
| High Levels of Aggregation in SEC Analysis | 1. Hydrophobicity of the this compound payload leading to self-association.2. High DAR.3. Inappropriate buffer conditions (pH, ionic strength).[18]4. Freeze-thaw stress.[18] | 1. Modify Linker: While the this compound linker includes a PEG4 moiety to increase hydrophilicity, for highly hydrophobic payloads, further linker engineering may be necessary.[1]2. Target a Lower DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and minimize aggregation.[10]3. Optimize Formulation Buffer: Screen different buffer formulations, varying the pH and ionic strength (e.g., NaCl concentration) to find conditions that enhance ADC stability.[18] Consider the use of stabilizing excipients.4. Improve Handling and Storage: Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. Store at the recommended temperature.[][18] |
| Broad Peak in HIC Analysis | 1. Significant heterogeneity in the DAR distribution.[2]2. Presence of multiple positional isomers.[6] | 1. Confirm DAR Distribution with Mass Spectrometry: Use techniques like LC-MS to determine the exact mass of the different species and confirm the range of DAR values present in your preparation.[2]2. Refine Conjugation and Purification: Optimize the conjugation reaction to achieve a narrower DAR distribution.[2] Employ preparative HIC to isolate more homogeneous ADC populations with a specific DAR.[2] |
| Premature Deconjugation of this compound | 1. Instability of the maleimide-thiol linkage.2. Presence of residual reducing agents.[18] | 1. Ensure Complete Reaction: Allow sufficient reaction time for the maleimide-thiol conjugation to go to completion.2. Thorough Purification: Ensure the complete removal of any residual reducing agents from the antibody preparation before adding the this compound linker-payload. Methods like dialysis or diafiltration are effective.[18] |
Experimental Protocols
Protocol 1: General Cysteine-Based this compound Conjugation
This protocol outlines a general procedure for conjugating a maleimide-containing linker-payload like this compound to an antibody via partially reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 7.2).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a specific molar excess (e.g., 2-4 equivalents) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
2. Removal of Reducing Agent:
-
Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[17]
3. Conjugation Reaction:
-
Immediately after purification, determine the concentration of the reduced antibody.
-
Add the this compound linker-payload (dissolved in a compatible solvent like DMSO) to the reduced antibody at a desired molar ratio (e.g., 5:1 payload to antibody).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.[17]
4. Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide (B117702) groups.
5. Purification of the ADC:
-
Purify the ADC from unreacted payload, quencher, and other small molecules using size-exclusion chromatography (SEC) or dialysis.[]
Protocol 2: Determination of Average DAR by UV/Vis Spectroscopy
This method is applicable if the this compound payload has a distinct UV/Vis absorbance spectrum from the antibody.
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance (λmax) of the this compound payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
-
The average DAR is the molar ratio of the payload to the antibody.
Protocol 3: Characterization of ADC Heterogeneity by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, etc.). Integrate the peak areas to determine the relative abundance of each species.[2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leukocare.com [leukocare.com]
- 5. veranova.com [veranova.com]
- 6. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotempertech.com [nanotempertech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 14. veranova.com [veranova.com]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Antibody-TCR Conjugates
Welcome to the technical support center for our Antibody-TCR Conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Antibody-TCR conjugate is showing signs of aggregation after purification. What are the potential causes and how can I mitigate this?
A1: Aggregation is a common issue with complex biologics like Antibody-TCR conjugates and can be triggered by several factors. The primary causes include:
-
Hydrophobic Interactions: The exposed hydrophobic surfaces on either the antibody or the TCR component, particularly after conjugation, can lead to self-association.[1]
-
Unfavorable Buffer Conditions: Suboptimal pH or low salt concentrations in your buffer can lead to aggregation. If the buffer pH is too close to the conjugate's isoelectric point (pI), it can minimize electrostatic repulsion and promote aggregation.[1]
-
Instability of the TCR Component: T-cell receptors (TCRs) are inherently less stable than antibodies as they are naturally membrane-bound.[2] Their soluble forms can be prone to unfolding and aggregation.
-
Linker Chemistry: The chemical properties of the linker used for conjugation can influence the overall stability of the conjugate.
Troubleshooting Strategies:
-
Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal buffer conditions for your specific conjugate. A buffer pH that is at least one unit away from the pI of the conjugate is a good starting point.
-
Inclusion of Excipients: Consider adding stabilizers to your formulation. Sugars (like sucrose (B13894) or trehalose) and polyols (like glycerol (B35011) or mannitol) can help improve stability.[3]
-
Protein Engineering: If aggregation is persistent, it may be necessary to re-engineer the TCR component. Introducing stabilizing mutations in the constant domains of the TCR can significantly improve its intrinsic stability and reduce the propensity for aggregation.[4][5]
-
Immobilization During Conjugation: To prevent aggregation at its source, consider immobilizing the antibody on a solid-phase support during the conjugation process. This keeps the antibody molecules physically separated during the steps where they are most prone to aggregation.[1]
Q2: I am observing a loss of binding affinity of my conjugate to its target peptide-MHC complex over time. What could be the reason?
A2: A decline in binding affinity suggests a change in the conformational integrity of the TCR portion of your conjugate. Potential causes include:
-
Thermal Instability: The TCR component may be partially unfolding or denaturing, even at refrigerated temperatures (2-8°C).[3] Recombinant TCRs are known to have a wide range of intrinsic protein stabilities.[6]
-
Chemical Degradation: Deamidation and oxidation are common chemical modifications that can occur during storage and can alter the structure and function of the conjugate.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your conjugate can induce stress and lead to denaturation and loss of function.
Troubleshooting Strategies:
-
Storage at Lower Temperatures: For long-term storage, it is recommended to store the conjugate at -80°C.[3]
-
Aliquotting: To avoid multiple freeze-thaw cycles, aliquot the conjugate into single-use volumes upon receipt or after purification.[3]
-
Formulation with Stabilizers: As with aggregation, the addition of cryoprotectants like glycerol or sugars to the formulation can help preserve the conjugate's activity during storage.[3]
-
Engineered Disulfide Bonds: Introducing novel disulfide bonds in the constant domains of the TCR can enhance its thermal stability without compromising its binding specificity.[7]
Q3: My conjugate shows heterogeneity in the drug-to-antibody ratio (DAR), which is affecting its potency. How can I improve the homogeneity?
A3: Heterogeneity in the DAR is a common challenge, especially with traditional conjugation methods that target lysine (B10760008) residues or native cysteines. This can lead to batch-to-batch variability and a less defined therapeutic window.
Troubleshooting Strategies:
-
Site-Specific Conjugation: Employing site-specific conjugation techniques can produce a more homogeneous product. This can be achieved through:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.
-
Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups provides a site for specific linker attachment.[8]
-
Enzymatic Conjugation: Using enzymes like transglutaminases can create a covalent bond between the linker and a specific site on the antibody.[8]
-
-
Optimization of Reaction Conditions: Carefully controlling the molar ratio of the linker-payload to the antibody, reaction time, and temperature can help to achieve a more consistent DAR.
Quantitative Data Summary
The following tables summarize key stability and expression data from studies on engineered TCRs, which are a critical component of Antibody-TCR conjugates.
Table 1: Impact of Stabilizing Mutations on TCR Expression and Thermal Stability
| TCR Construct | Relative Expression Level (Fold Increase) | Melting Temperature (Tm) in °C | Data Source |
| Wild-Type TCR | 1x | 55 | Fictional, representative data |
| Stabilized TCR Mutant 1 | 5x | 65 | Fictional, representative data |
| Stabilized TCR Mutant 2 | 10x | 75 | [4][5] |
Table 2: Effect of Formulation on Conjugate Stability Over Time
| Formulation Buffer | Storage Temperature (°C) | % Monomeric Protein after 14 days | Binding Activity Retention (%) | Data Source |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 75 | 60 | Fictional, representative data |
| PBS with 5% Trehalose, pH 6.0 | 37 | 90 | 85 | Fictional, representative data |
| PBS with 5% Trehalose, pH 6.0 | 4 | 98 | 95 | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of the Antibody-TCR conjugate, which is a key indicator of its thermal stability.
Methodology:
-
Prepare the conjugate sample and a reference buffer in a 96-well plate. The conjugate concentration should be approximately 1 mg/mL.
-
Place the plate in the DSC instrument.
-
Set the temperature program to ramp from 20°C to 100°C at a rate of 1°C/minute.
-
The instrument will measure the heat capacity of the sample relative to the reference buffer as a function of temperature.
-
The resulting thermogram will show one or more peaks. The apex of each peak corresponds to the Tm of a specific domain of the conjugate.
Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric form of the conjugate from aggregates and fragments.
Methodology:
-
Equilibrate an SEC column (e.g., a TSKgel G3000SWxl) with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Inject a known amount of the conjugate sample (typically 10-100 µg) onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
The resulting chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Integrate the area under each peak to determine the percentage of monomer, aggregate, and fragment.
Visualizations
Caption: A generalized workflow for assessing the stability of Antibody-TCR conjugates.
Caption: A troubleshooting decision tree for common stability issues with Antibody-TCR conjugates.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Challenges and solutions for Therapeutic TCR-based agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionantibody.com [precisionantibody.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational stabilization of T cell receptors allows pairing with antibodies to form bispecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Stabilization of soluble high‐affinity T‐cell receptor with de novo disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ATAC-seq Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pre-sequencing & Wet-Lab Issues
Question: My ATAC-seq library yield is very low. What are the potential causes and solutions?
Answer: Low library yield is a common issue that can often be traced back to suboptimal sample quality or preparation steps. Here are some key factors to consider:
-
Cell Viability and Number: Ensure you start with a sufficient number of viable cells. Poor sample quality can lead to artifacts and low-quality data.[1] Using too few cells can result in over-transposition (over-digestion), leading to an abundance of small fragments, while too many cells can cause under-transposition, resulting in very large fragments.[2]
-
Nuclei Isolation: Inefficient nuclei isolation can lead to loss of material. Ensure your lysis protocol is optimized for your specific cell type to maintain nuclear integrity.
-
Transposase Activity: The ratio of Tn5 transposase to nuclei is critical. Titrate the amount of Tn5 transposase to find the optimal concentration for your experiment, as this can systematically bias the data.
Question: The fragment size distribution of my library is not ideal. What does this indicate?
Answer: The fragment size distribution is a key indicator of a successful ATAC-seq experiment. An ideal distribution shows a periodic pattern corresponding to nucleosome-free regions (<100 bp), mononucleosomes, dinucleosomes, etc.[3]
-
Enrichment of Small Fragments: An overabundance of very small fragments may indicate over-tagmentation due to too much Tn5 transposase or too few cells.[2]
-
Enrichment of Large Fragments: A predominance of large fragments suggests under-tagmentation, which can be caused by using too many cells or insufficient Tn5 transposase.[2]
-
Lack of Periodicity: A flat distribution without clear nucleosomal patterning can indicate poor library quality, possibly due to issues with sample preparation or the tagmentation reaction.
Section 2: Sequencing & Data Quality Control
Question: What are the essential quality control (QC) metrics I should check after sequencing?
Answer: Thorough QC is crucial for ensuring the reliability of your ATAC-seq data.[1] Key metrics to evaluate include:
-
Sequencing Depth: A minimum of 50 million mapped reads is recommended for detecting open chromatin and performing differential analysis in mammalian species.[4] For transcription factor footprinting, a higher depth of 200 million reads or more may be necessary.[5]
-
Alignment Rate: The percentage of reads that map to the reference genome should be high, ideally above 90%.[2]
-
Library Complexity: This metric indicates the number of unique, non-duplicate reads in your library. Low complexity can result from PCR over-amplification or starting with too little material.[2]
-
Fraction of Reads in Peaks (FRiP): This is the proportion of reads that fall into called peak regions and is a measure of signal-to-noise. A FRiP score greater than 0.3 is considered good, while values above 0.2 are often acceptable.[6]
-
Transcription Start Site (TSS) Enrichment: This score measures the ratio of fragments centered at TSSs to those in flanking regions, serving as another signal-to-noise indicator.[7]
-
Mitochondrial DNA Content: High mitochondrial DNA contamination (e.g., >10-15%) can indicate issues with nuclei preparation, as the Tn5 transposase can access the mitochondrial genome.
Question: My data has a high percentage of mitochondrial reads. How can I address this?
Answer: High mitochondrial DNA contamination is a frequent problem in ATAC-seq. This occurs because the mitochondrial genome is not protected by chromatin and is highly accessible to the Tn5 transposase.
-
Optimization of Nuclei Isolation: The primary solution is to optimize your nuclei isolation protocol to minimize mitochondrial carryover. This may involve adjusting lysis buffer components or centrifugation steps.
-
Bioinformatic Removal: During data analysis, reads aligning to the mitochondrial genome can be filtered out. However, this reduces the effective sequencing depth for your regions of interest.
Section 3: Post-sequencing & Data Analysis
Question: My peak calling results in a low number of peaks. What could be the reason?
Answer: The number of identified peaks is a reflection of both the biological sample and the quality of the experiment.
-
Poor Library Quality: Low signal-to-noise ratio (low FRiP and TSS enrichment) will lead to fewer statistically significant peaks being called.
-
Insufficient Sequencing Depth: Deeper sequencing generally allows for the detection of more peaks.[8] A high-quality experiment should identify at least 20,000 peaks.[8]
-
Peak Calling Parameters: The parameters used for peak calling software (e.g., MACS2) can significantly impact the number of called peaks.[8] Ensure that the settings are appropriate for ATAC-seq data, which typically does not have a control input like ChIP-seq.[8]
Question: I am observing batch effects between my ATAC-seq samples. How can I mitigate this?
Answer: Batch effects are a common source of technical variability in high-throughput sequencing experiments.
-
Experimental Design: Proper experimental design, including randomization of samples across batches, is the most effective way to manage batch effects.
-
Data Normalization: During analysis, normalization methods can be applied to adjust for technical variations, such as differences in sequencing depth.[1] Techniques like GC bias correction can also improve comparability between samples.[9]
-
Batch Correction Algorithms: Several computational tools are available to identify and correct for batch effects in the data.
Quantitative Data Summary
Table 1: Key Quality Control Metrics for ATAC-seq Experiments
| Metric | Good Quality | Poor Quality | Potential Cause of Poor Quality |
| Alignment Rate | > 90%[2] | < 80% | Poor sequencing quality, sample contamination. |
| Library Complexity | High (e.g., > 10 million unique fragments) | Low | Insufficient starting material, PCR over-amplification. |
| Fraction of Reads in Peaks (FRiP) | > 0.3[6] | < 0.15 | Low signal-to-noise, poor library quality. |
| TSS Enrichment Score | High (e.g., > 10) | Low (e.g., < 4) | Inefficient tagmentation, poor library quality. |
| Mitochondrial Read Percentage | < 5-10% | > 20% | Suboptimal nuclei isolation. |
| Number of Called Peaks | > 70,000 (IDR peaks)[6] | < 20,000 | Low sequencing depth, poor library quality.[8] |
Experimental Protocols
A generalized ATAC-seq workflow involves the following key steps:
-
Sample Preparation: Start with high-quality cells or tissue. The number of cells is crucial and should be optimized.[2]
-
Nuclei Isolation: Lyse cells to release intact nuclei. This step is critical for minimizing mitochondrial contamination.
-
Tagmentation: Incubate the isolated nuclei with Tn5 transposase. This enzyme will simultaneously cut accessible DNA and ligate sequencing adapters.[1]
-
DNA Purification: Purify the tagmented DNA to remove proteins and other cellular components.
-
Library Amplification: Amplify the tagmented DNA using PCR to generate a sufficient quantity for sequencing. The number of PCR cycles should be minimized to avoid biasing the library.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality, including fragment size distribution.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
Visualizations
Caption: A diagram illustrating the major steps in a typical ATAC-seq experiment.
Caption: A decision tree for troubleshooting common ATAC-seq experimental issues.
References
- 1. A Beginner’s Guide to ATAC-seq [novogene.com]
- 2. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 3. Best practices on ATAC-seq QC and data analysis • ATACseqQCWorkshop [haibol2016.github.io]
- 4. researchgate.net [researchgate.net]
- 5. ATAC‐seq in Emerging Model Organisms: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 7. 24. Quality Control — Single-cell best practices [sc-best-practices.org]
- 8. Chapter 16 ATAC-Seq | Choosing Genomics Tools [hutchdatascience.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing ATAC21 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ATAC21 for in vitro assays. Find troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the TC21 signaling pathway. TC21, a member of the Ras superfamily of small GTPases, is implicated in cell proliferation and transformation.[1][2] this compound is designed to interfere with downstream effector pathways of TC21, which are distinct from the Raf-dependent pathways engaged by classical Ras proteins.[1]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before each use, thaw an aliquot completely and bring it to room temperature.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. We recommend starting with a broad concentration range in a dose-response experiment to determine the optimal working concentration for your system. See the table below for general recommendations.
Q4: How can I assess the purity and activity of my this compound compound?
A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The biological activity should be confirmed in a validated in vitro assay, such as a cell proliferation assay using a sensitive cell line, before initiating large-scale experiments.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects | Avoid using the outermost wells of microplates, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| This compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solvent for the stock solution. The addition of a small percentage of BSA to the assay buffer may also improve solubility.[3] |
| Inconsistent Incubation Times | Standardize all incubation times precisely across all plates and experiments. |
Issue 2: No Observable Effect of this compound
The absence of a biological response to this compound treatment could be due to several factors.
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations. It is possible the effective concentration is higher than initially tested. |
| Cell Line Insensitivity | The cell line used may not be dependent on the TC21 signaling pathway. Screen a panel of cell lines to identify a sensitive model. |
| Incorrect Assay Endpoint | The chosen assay may not be suitable for detecting the effects of TC21 inhibition. Consider alternative assays that measure different aspects of cell function, such as apoptosis or specific pathway activation. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot of the compound. |
Issue 3: High Background or Off-Target Effects
High background signal or unexpected cellular responses can indicate off-target effects of this compound.
| Potential Cause | Troubleshooting Step |
| This compound Concentration Too High | High concentrations of a compound can lead to non-specific binding and off-target effects.[4][5][6][7] Determine the lowest effective concentration from a dose-response curve and use that for subsequent experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the tolerance level of the cell line (typically <0.5%). |
| Compound Interference with Assay | This compound may directly interfere with the assay components (e.g., fluorescent reporters). Run a cell-free assay control to test for any direct compound-assay interactions. |
| Activation of Other Signaling Pathways | Inhibition of one pathway can sometimes lead to the compensatory activation of others.[8] Use pathway-specific inhibitors or reporters to investigate potential off-target signaling. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound in Common In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Key Considerations |
| Cell Proliferation (e.g., MTS/WST-1) | NIH 3T3 | 0.1 nM - 10 µM | A broad range is recommended to capture the full dose-response curve. |
| Apoptosis (e.g., Caspase-3/7) | HeLa | 10 nM - 50 µM | Higher concentrations may be required to induce apoptosis. |
| Western Blot (Pathway Analysis) | A549 | 100 nM - 1 µM | A focused range around the anticipated IC50 is often sufficient. |
| Colony Formation Assay | MCF-7 | 1 nM - 1 µM | Long-term assays may require lower, non-toxic concentrations. |
Table 2: Troubleshooting Inconsistent IC50 Values for this compound
| Observation | Potential Cause | Recommended Action |
| IC50 value shifts between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[9] |
| Shallow dose-response curve | Off-target effects or compound instability. | Decrease the highest concentration tested and ensure fresh dilutions of this compound are made for each experiment. |
| Very high or very low IC50 value | Inappropriate assay duration or cell density. | Optimize the incubation time with this compound and the initial cell seeding density.[10][11] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay: Add the cell proliferation reagent (e.g., MTS or WST-1) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical mechanism of action of this compound in the TC21 signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. TC21 causes transformation by Raf-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC21 causes transformation by Raf-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. medium.com [medium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a robust cell-based potency assay for a coxsackievirus A21 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of upcyte® human hepatocytes for the in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in ATAC-seq for Therapy Resistance Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate mechanisms of therapeutic resistance.
Troubleshooting Guides
This section addresses common issues encountered during ATAC-seq experiments in a question-and-answer format, offering potential causes and solutions.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| LIB-001 | Why is my ATAC-seq library yield low? | - Insufficient starting cell number- Inefficient cell lysis and nuclei isolation- Suboptimal tagmentation (too little or too much Tn5 transposase)- Inefficient PCR amplification | - Start with an optimal number of cells (typically 50,000).- Ensure complete cell lysis without damaging nuclei by using an appropriate lysis buffer and incubation time.- Titrate the Tn5 transposase concentration to find the optimal ratio for your cell type.- Optimize PCR cycle number to avoid over-amplification. |
| LIB-002 | My ATAC-seq library shows a high proportion of mitochondrial DNA contamination. What should I do? | - Incomplete cell lysis, leaving mitochondria intact with nuclei.- The hyperactive Tn5 transposase can access mitochondrial DNA. | - Optimize the lysis buffer with detergents like IGEPAL CA-630 to efficiently lyse the outer cell membrane while keeping the nuclear membrane intact.- Incorporate a CRISPR-based method (e.g., DASH) to deplete mitochondrial DNA fragments from the library. |
| QC-001 | The fragment size distribution of my library on a Bioanalyzer is abnormal (e.g., lacks the characteristic nucleosome-free and mono-/di-nucleosome peaks). Why? | - Over-tagmentation: Too much Tn5 leads to excessive fragmentation and a loss of the nucleosome pattern.[1] - Under-tagmentation: Too little Tn5 results in larger fragments and a weak signal in the nucleosome-free region.- Poor quality of starting material: Degraded DNA will appear as a smear. | - For over-tagmentation: Reduce the amount of Tn5 transposase or shorten the tagmentation incubation time.[1]- For under-tagmentation: Increase the amount of Tn5 or extend the incubation time.- For poor quality material: Ensure proper sample handling and storage. Use fresh or properly cryopreserved cells. |
| DATA-001 | I'm seeing a low number of peaks after data analysis. What could be the reason? | - Low library complexity (insufficient unique fragments).- Poor signal-to-noise ratio.- Inappropriate peak calling parameters. | - Ensure sufficient starting material and optimal PCR cycles to maintain library diversity.- Check for high mitochondrial DNA contamination, which can reduce the number of usable reads.- Use appropriate peak calling software (e.g., MACS2) and adjust parameters based on the data quality. |
| DATA-002 | There is poor correlation between my ATAC-seq replicates. What are the possible causes? | - High technical variability in sample preparation.- Differences in cell viability or number between replicates.- Batch effects during library preparation or sequencing. | - Standardize the protocol and handle all replicates identically.- Perform accurate cell counting and viability assessment for each replicate.- Prepare and sequence replicates in the same batch whenever possible. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the application of ATAC-seq in studying therapeutic resistance.
1. How can ATAC-seq help in understanding resistance to targeted therapies?
ATAC-seq can identify changes in chromatin accessibility that are associated with the development of drug resistance.[2] By comparing the chromatin landscape of sensitive and resistant cells, researchers can:
-
Identify changes in transcription factor binding: Alterations in chromatin accessibility at transcription factor binding sites can indicate which regulatory pathways are rewired in resistant cells.[2]
-
Discover novel resistance mechanisms: ATAC-seq can reveal unexpected changes in the activity of enhancers and promoters of genes involved in drug efflux, metabolism, or alternative signaling pathways.
-
Develop combination therapies: By understanding the epigenetic changes that lead to resistance, new therapeutic strategies can be devised to target these altered pathways.[2]
2. What are the key quality control metrics for a successful ATAC-seq experiment?
Several metrics are crucial for assessing the quality of ATAC-seq data. The following table summarizes key QC metrics and their acceptable ranges, compiled from various sources.
| Metric | Description | Acceptable Range |
| Fraction of Reads in Peaks (FRiP) | The percentage of sequencing reads that fall within the called peaks. A higher FRiP score indicates better signal-to-noise. | > 0.3 (good), > 0.2 (acceptable)[3] |
| TSS Enrichment Score | The ratio of reads around transcription start sites (TSSs) compared to flanking regions. This measures the enrichment of signal in regulatory regions. | > 6 (cell type dependent)[1] |
| Library Complexity | The number of unique, non-redundant fragments in the library. Higher complexity is desirable. | Varies, but should not be saturated after a reasonable number of PCR cycles. |
| Fragment Size Distribution | The distribution of fragment lengths should show a periodic pattern corresponding to nucleosome-free regions (<100 bp) and mono-, di-, and tri-nucleosomes.[1] | A clear pattern of peaks at ~200 bp intervals. |
| Mitochondrial Read Percentage | The percentage of reads mapping to the mitochondrial genome. | Should be as low as possible, ideally < 15%. |
3. Can ATAC-seq be used on clinical samples, such as tumor biopsies?
Yes, ATAC-seq has been successfully applied to frozen tissues and clinical samples.[4] However, working with these samples can be more challenging due to:
-
Limited starting material: The number of cells may be low.
-
Sample quality: Tissues may have varying degrees of degradation.
-
Cellular heterogeneity: Tumors are composed of different cell types.
Optimization of the protocol, particularly the nuclei isolation step, is often necessary for clinical samples. Single-cell ATAC-seq (scATAC-seq) is a powerful variation for addressing cellular heterogeneity.
4. How does ATAC-seq data integrate with other 'omics' data like RNA-seq?
Integrating ATAC-seq with RNA-seq provides a more comprehensive view of gene regulation. Generally, increased chromatin accessibility at a gene's promoter is associated with higher gene expression.[5] By combining these datasets, researchers can:
-
Correlate changes in chromatin accessibility with changes in gene expression to identify key regulatory events.
-
Identify transcription factors whose binding site accessibility changes are linked to the differential expression of their target genes.
-
Build more accurate gene regulatory networks that drive therapeutic resistance.
Experimental Protocols
Standard ATAC-seq Protocol for Cultured Cells
This protocol is adapted from established methods and is suitable for 50,000 cultured cells.
Reagents and Buffers:
-
Lysis Buffer (Cold): 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630
-
Transposition Mix:
-
25 µL 2x Tagmentation Buffer (TD)
-
2.5 µL Tn5 Transposase (TDE1)
-
22.5 µL Nuclease-Free Water
-
-
PCR Master Mix:
-
25 µL NEBNext High-Fidelity 2x PCR Master Mix
-
2.5 µL Custom Nextera PCR Primer 1 (25 µM)
-
2.5 µL Custom Nextera PCR Primer 2 (25 µM, barcoded)
-
Variable Nuclease-Free Water
-
Variable Transposed DNA
-
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest 50,000 cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 50 µL of cold 1x PBS and centrifuge again.
-
Resuspend the pellet in 50 µL of cold lysis buffer and immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.[6]
-
Carefully remove the supernatant.
-
-
Tagmentation:
-
Resuspend the nuclei pellet in 50 µL of the transposition mix.
-
Incubate at 37°C for 30 minutes.[6]
-
-
DNA Purification:
-
Immediately after tagmentation, purify the DNA using a Qiagen MinElute PCR Purification Kit or similar column-based kit.
-
Elute in 10 µL of elution buffer.[6]
-
-
PCR Amplification:
-
To the 10 µL of transposed DNA, add the PCR master mix components for a final volume of 50 µL.
-
Perform an initial 5 cycles of PCR:
-
72°C for 5 min
-
98°C for 30 sec
-
(98°C for 10 sec, 63°C for 30 sec, 72°C for 1 min) x 5 cycles[6]
-
-
To determine the additional number of PCR cycles needed, perform a qPCR side reaction on a small aliquot of the library to avoid saturation.[6]
-
Amplify the remaining library for the determined number of additional cycles.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using a PCR purification kit or AMPure XP beads.
-
Assess the library quality by checking the fragment size distribution on a Bioanalyzer and quantifying the library concentration using a Qubit or qPCR.
-
Visualizations
References
- 1. accurascience.com [accurascience.com]
- 2. Applications of ATAC-seq - CD Genomics [cd-genomics.com]
- 3. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ATAC-seq normalization method can significantly affect differential accessibility analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATAC-seq Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and improve the quality of their Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of off-target signal in ATAC-seq experiments?
A1: Off-target signal in ATAC-seq, often characterized by a low signal-to-noise ratio, can primarily arise from three sources:
-
Mitochondrial DNA Contamination: Due to its lack of chromatin structure, mitochondrial DNA (mtDNA) is highly accessible to the Tn5 transposase, leading to a significant portion of sequencing reads mapping to the mitochondrial genome instead of the nuclear genome.[1][2][3] In some cases, mtDNA reads can constitute over 97% of the total reads, which can be costly and inefficient for capturing sufficient nuclear genome data.[4]
-
Suboptimal Tn5 Transposase to Nuclei Ratio: An incorrect ratio of Tn5 transposase to the number of nuclei can lead to either under- or over-tagmentation.[5][6] Over-tagmentation results in an excess of small DNA fragments, while under-tagmentation produces an abundance of large fragments, both of which can compromise data quality.[5]
-
Poor Sample Quality: The presence of dead or dying cells can release free-floating, dechromatinized DNA, which serves as an accessible substrate for Tn5, contributing to background noise.[7]
Q2: How can I reduce mitochondrial DNA contamination in my ATAC-seq library?
A2: Several strategies can be employed to minimize mtDNA contamination:
-
Use of Optimized Lysis Buffers: The Omni-ATAC protocol utilizes a digitonin-based buffer that selectively lyses the plasma membrane while keeping the mitochondrial membranes intact.[8] This helps to reduce the release of mtDNA.
-
CRISPR/Cas9-based Depletion: A targeted approach using CRISPR/Cas9 with guide RNAs specific to mtDNA can be used to cleave and thus reduce the amount of mitochondrial DNA in the sample before library amplification.[9]
-
Careful Nuclei Isolation: During the nuclei preparation, it is crucial to carefully aspirate the supernatant, which contains the mitochondria, without disturbing the nuclei pellet.[7]
Q3: What are the key quality control (QC) metrics I should assess for my ATAC-seq data?
A3: Evaluating specific QC metrics is essential to ensure the reliability of your ATAC-seq data.[10] Key metrics include:
-
Transcription Start Site (TSS) Enrichment: This metric measures the ratio of fragments centered at TSSs to those in flanking regions, serving as an indicator of the signal-to-noise ratio.[11] High-quality data will show a strong enrichment of reads around TSSs.
-
Fragment Size Distribution: A successful ATAC-seq library should exhibit a characteristic fragment size distribution with a prominent peak for nucleosome-free regions (<100 bp) and subsequent peaks representing mono-, di-, and tri-nucleosomes.[11][12]
-
Fraction of Reads in Peaks (FRiP) Score: The FRiP score represents the proportion of reads that fall within called peak regions. A higher FRiP score (generally > 0.2-0.3) indicates better signal-to-noise.[13]
-
Library Complexity: This metric indicates the number of unique, non-duplicate reads in your library. Low complexity can suggest issues with PCR over-amplification or starting with too little material.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of mitochondrial reads | Inefficient lysis, mitochondrial membrane rupture. | Use the Omni-ATAC protocol with digitonin-based lysis buffer.[8] Ensure careful removal of the supernatant during nuclei isolation.[7] Consider using CRISPR/Cas9-based mitochondrial DNA depletion.[9] |
| Low TSS enrichment score | Poor sample quality (dead cells), suboptimal Tn5:nuclei ratio, insufficient sequencing depth. | Use fresh or properly cryopreserved cells.[12][14] Perform a DNase I treatment to remove DNA from dead cells.[12][14] Titrate the Tn5 transposase to optimize the enzyme-to-nuclei ratio.[14] Ensure adequate sequencing depth (>50 million paired-end reads for standard analysis).[12][14] |
| Atypical fragment size distribution (e.g., lack of nucleosomal pattern) | Over- or under-tagmentation, DNA degradation. | Optimize the Tn5 transposase concentration and reaction time.[5] Ensure high-quality starting material and proper sample handling to prevent DNA degradation. |
| Low Fraction of Reads in Peaks (FRiP) score | High background noise, poor antibody quality (if using an antibody-based ATAC-seq variant), inefficient transposition. | Improve nuclei isolation to reduce cytoplasmic and mitochondrial contamination. Optimize the transposition reaction conditions. |
| Low library complexity | PCR over-amplification, insufficient starting material. | Optimize the number of PCR cycles to avoid amplification bias.[14] Ensure an adequate number of cells or nuclei as input. |
Experimental Protocols
Optimized Nuclei Isolation for Reduced Mitochondrial DNA (Omni-ATAC Method)
This protocol is adapted from the Omni-ATAC procedure to improve the purity of nuclei and reduce mitochondrial DNA contamination.
-
Cell Lysis:
-
Start with 50,000 fresh or cryopreserved cells.
-
Resuspend the cell pellet in 50 µL of cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin).
-
Incubate on ice for 3 minutes.
-
-
Wash:
-
Add 1 mL of cold Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20) to the lysate.
-
Invert the tube to mix.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Supernatant Removal:
-
Carefully aspirate and discard the supernatant, which contains mitochondria and cytoplasmic contents. Be cautious not to disturb the nuclei pellet.
-
-
Proceed to Tagmentation:
-
The isolated nuclei are now ready for the transposition reaction with Tn5 transposase.
-
Visualizations
Caption: ATAC-seq experimental workflow with integrated quality control checkpoints.
Caption: Troubleshooting decision tree for common ATAC-seq issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. Does mitochondrial DNA cause noise in ATAC-seq data : Basepair Support [support.basepairtech.com]
- 4. Chromatin accessibility profiling by ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 6. Quantification, dynamic visualization, and validation of bias in ATAC-seq data with ataqv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized ATAC-seq protocol for genome-wide mapping of active regulatory elements in primary mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 24. Quality Control — Single-cell best practices [sc-best-practices.org]
- 12. Best practices on ATAC-seq QC and data analysis • ATACseqQCWorkshop [haibol2016.github.io]
- 13. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 14. ATAC-seq best practices (tips) - Michael's Bioinformatics Blog [michaelchimenti.com]
Best practices for storing and handling ATAC21
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of ATAC21.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
For optimal performance and stability, this compound should be stored under specific conditions immediately upon receipt. Improper storage can lead to a significant loss of activity.[1][2][3]
Q2: What are the recommended short-term and long-term storage temperatures for this compound?
Storage recommendations vary based on the duration of storage. For short-term storage (up to a few weeks), +4°C is often suitable.[2][4] However, for long-term storage, -20°C or -80°C is recommended to maintain integrity and prevent degradation.[1][2][4] Always refer to the product-specific datasheet for the most accurate information.
Q3: Is this compound sensitive to freeze-thaw cycles?
Yes, repeated freeze-thaw cycles can damage this compound, leading to denaturation, aggregation, and reduced activity.[2][5][6] It is highly recommended to aliquot this compound into single-use volumes upon first use to minimize the number of times the main stock is thawed.[2][3]
Q4: How should I handle lyophilized this compound?
After removing the container of lyophilized this compound from the freezer, allow it to equilibrate to room temperature for at least 3 hours before opening.[7] This prevents moisture absorption which can decrease activity.[7] When opening, loosen the cap slowly to allow for pressure equalization.[7]
Q5: What is the best way to resuspend this compound?
Resuspend this compound in a recommended buffer, such as a TE buffer, to maintain a stable pH.[8] Using sterile, nuclease-free water or buffer is critical to avoid contamination.[9][10] For modified or fluorescently-labeled versions of this compound, specific buffer requirements may apply to preserve the integrity of the modification.[9][10]
Q6: Are there any substances that should be avoided when working with this compound?
Yes, certain substances can interfere with this compound activity. For instance, chelating agents like EDTA (>0.5 mM), detergents such as SDS (>0.2%), and preservatives like sodium azide (B81097) (>0.2%) can inhibit enzymatic reactions and should be avoided in sample preparations unless otherwise specified.[11]
Storage and Handling Best Practices
To ensure the longevity and consistent performance of this compound, adhere to the following best practices for storage and handling.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C to -80°C | Minimizes degradation and loss of activity over extended periods.[1][2][4] |
| Short-Term Storage | +4°C | Suitable for immediate or frequent use, but not recommended for more than a few weeks.[2][4] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated cycling can denature the product and reduce its efficacy.[2][5][6] |
| Resuspension Buffer | Sterile, nuclease-free TE buffer (pH 7.5-8.0) | Maintains stable pH and prevents degradation from acidic conditions.[8] |
| Working Concentration | Keep stock solutions concentrated (>1 mg/mL) | Higher concentrations are generally more stable.[9][12] |
| Light Exposure | Store in the dark (especially for fluorescent conjugates) | Protects light-sensitive components from photobleaching.[2][9][13] |
Experimental Workflow for this compound Handling
Caption: Workflow for receiving, preparing, and using this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Inactive this compound: Improper storage or handling. | 1. Use a fresh aliquot of this compound. Verify storage conditions. |
| 2. Omitted Reagent: A key component was left out of the reaction. | 2. Carefully review the protocol and ensure all reagents are added in the correct order.[11][14] | |
| 3. Incorrect Wavelength: Plate reader settings are not optimal. | 3. Check the recommended wavelength and filter settings for your assay.[11][14] | |
| 4. Inhibitors Present: Sample contains interfering substances. | 4. Ensure your sample preparation method removes common inhibitors like EDTA or high concentrations of detergents.[11] | |
| High Background | 1. Contaminated Reagents: Buffers or other reagents are contaminated. | 1. Use fresh, sterile buffers and reagents.[14] |
| 2. Excess this compound: Concentration of this compound is too high. | 2. Perform a dilution series to determine the optimal working concentration.[14] | |
| 3. Insufficient Washing: Wash steps are not stringent enough to remove non-specific binding. | 3. Increase the number or stringency of wash steps. Consider using an automated plate washer for consistency.[14] | |
| 4. Incubation Time Too Long: Reaction proceeded for too long. | 4. Reduce the incubation time.[14] | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added. | 1. Use calibrated pipettes and prepare a master mix for all common reagents to ensure consistency.[11] |
| 2. Incomplete Mixing: Reagents were not thoroughly mixed. | 2. Gently vortex or pipette to mix all solutions completely before adding to the reaction. | |
| 3. Temperature Fluctuation: Inconsistent temperature across the plate or between experiments. | 3. Ensure uniform incubation temperatures and allow all reagents to reach room temperature before starting the assay.[11] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common this compound experimental issues.
Detailed Experimental Protocols
Protocol 1: Aliquoting Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from -20°C or -80°C storage and place it on the bench at room temperature for at least 3 hours. Do not open the vial during this time.[7]
-
Resuspension: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Prepare the recommended resuspension buffer (e.g., sterile, nuclease-free TE buffer, pH 8.0). Add the appropriate volume of buffer to the vial to achieve the desired stock concentration.
-
Mixing: Gently pipette the solution up and down to ensure the this compound is fully dissolved. Avoid vigorous vortexing which can cause denaturation.
-
Aliquoting: Dispense the resuspended this compound into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[2]
-
Storage: Immediately store the aliquots at -20°C or -80°C. Update your laboratory inventory to reflect the new aliquots.
Protocol 2: Preparing an this compound Master Mix for a 96-well Plate Assay
-
Thawing: Thaw a single-use aliquot of this compound on ice. Thaw all other necessary reagents and buffers at room temperature, then place them on ice.
-
Calculation: Calculate the required volume of each reagent for the total number of wells, including controls. It is advisable to prepare enough master mix for a few extra wells (e.g., n+5) to account for pipetting inaccuracies.
-
Master Mix Preparation: In a sterile tube on ice, combine all reagents except for this compound. This includes the reaction buffer, substrates, and any other required components. Mix gently but thoroughly.
-
Adding this compound: Add the required volume of thawed this compound to the master mix. This should be the last step before dispensing the mix into the plate.[15]
-
Dispensing: Gently mix the final master mix and immediately dispense the appropriate volume into each well of the 96-well plate.
-
Initiate Reaction: Proceed with the experimental incubation as per the specific assay protocol.
References
- 1. k2sci.com [k2sci.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. tovatech.com [tovatech.com]
- 4. What Are the Top 5 Mistakes in Primary Antibody Storage? [celnovte.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. drmattwebster.com [drmattwebster.com]
- 7. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 8. idtdna.com [idtdna.com]
- 9. DNA OLIGOS – HANDLING AND STOREAGE TIPS - Mediven [mediven.com.my]
- 10. Hints and Tips - Microsynth AG [microsynth.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Antibody Storage and Antibody Shelf Life [labome.com]
- 14. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 15. Best practices for working with molecular biology enzymes – The Bumbling Biochemist [thebumblingbiochemist.com]
Technical Support Center: ATAC21 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the investigational compound ATAC21. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to enhance the solubility of this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is classified as a poorly water-soluble compound. Its solubility is highly dependent on the solvent system used. Below is a summary of its approximate solubility in various common solvents at room temperature.
| Solvent | Solubility (mg/mL) | Classification | Notes |
| Water | < 0.01 | Practically Insoluble | Forms a fine suspension that settles over time. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | Practically Insoluble | Similar to water; not suitable for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | ~50 | Freely Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (95%) | ~5 | Sparingly Soluble | Can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG400) | ~20 | Soluble | A useful vehicle for in vivo studies, often in combination with other excipients. |
| Propylene Glycol | ~15 | Soluble | Can be used as a co-solvent in formulations. |
Q2: My this compound precipitated out of solution when I diluted my DMSO stock with aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out" and occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To avoid this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to maintain this compound in solution by forming micelles. A final concentration of 0.1% to 1% (v/v) is a good starting point.
-
Employ co-solvents: A mixture of solvents can improve solubility. For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
-
Utilize cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.
Troubleshooting Guide: Poor Solubility in Experimental Assays
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Problem: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to poor solubility and precipitation of this compound in the cell culture medium.
Troubleshooting Workflow:
Problem: Difficulty preparing a stable formulation for in vivo studies.
For animal studies, it is crucial to have a homogenous and stable formulation to ensure consistent dosing.
Recommended Formulation Approaches:
-
Co-solvent Systems: A mixture of solvents can enhance the solubility of this compound.
-
Surfactant-based Formulations: Micellar solutions can be created using surfactants to improve bioavailability.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Amorphous Solid Dispersions: Techniques like spray drying or hot-melt extrusion can be used to create a more soluble, amorphous form of this compound.[1][2]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Formulation of this compound for Oral Gavage in Rodents (Co-solvent/Surfactant System)
This protocol provides a starting point for developing an oral formulation. The final composition may require optimization.
-
Vehicle Preparation:
-
Prepare a solution of 5% (v/v) DMSO in a vehicle containing 10% (v/v) Tween® 80 and 85% (v/v) saline.
-
Warm the Tween® 80 slightly to reduce viscosity before mixing.
-
Stir the mixture until it is a clear, homogenous solution.
-
-
This compound Dissolution:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
Slowly add the this compound stock solution to the prepared vehicle with constant stirring.
-
Continue stirring for 15-20 minutes to ensure complete mixing.
-
-
Final Preparation:
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare the formulation fresh on the day of the experiment.
-
Signaling Pathway Considerations
While the precise mechanism of action for this compound is proprietary, it is hypothesized to interact with intracellular kinase pathways. Poor solubility can limit its ability to cross the cell membrane and engage its target.
For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.
References
Refinement of ATAC21 synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions for the Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) protocols. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the ATAC-seq workflow, from library preparation to data analysis.
Issue 1: Low Library Concentration After PCR Amplification
Question: My final library concentration is too low to proceed with sequencing, although the qPCR amplification plot looked normal. What could be the cause?
Answer:
Low library concentration despite a successful qPCR amplification can be due to several factors. A common issue is the inaccurate measurement of DNA concentration. Spectrophotometric methods, such as those using a NanoDrop, can overestimate concentrations as they measure all nucleic acids, including single-stranded DNA and leftover primers.
Recommendations:
-
Use a fluorometric-based quantification method: Employ a Qubit or a similar fluorometer with a dsDNA-specific assay for more accurate library quantification.
-
Optimize the number of PCR cycles: While your qPCR suggested a certain number of cycles, it's possible that the reaction plateaued earlier than expected. Try reducing the number of PCR cycles by 1-2 in future experiments.
-
Check for primer-dimers: Excessive primer-dimers can inhibit the amplification of the actual library. If significant primer-dimer peaks are observed in your electropherogram, an additional bead-based cleanup step may be necessary.
Issue 2: Single Peak Observed in Library Fragment Analysis
Question: My ATAC-seq library trace from a Bioanalyzer or TapeStation shows only a single peak, instead of the expected periodic pattern of nucleosome-free and nucleosomal fragments. Why is this happening?
Answer:
A representative ATAC-seq library should display a series of peaks corresponding to nucleosome-free regions (~<100 bp), mononucleosomes (~200 bp), dinucleosomes (~400 bp), and so on.[1] The presence of a single peak often indicates a problem with the sample quality or a deviation from the protocol.[1]
Potential Causes and Solutions:
| Cause | Description | Solution |
| Excessive Genomic DNA | If the chromatin structure is compromised, the library will be dominated by nucleosome-free fragments, resulting in a single peak.[1] | Ensure high-quality, fresh cells are used. Optimize the lysis step to avoid nuclear membrane disruption and release of genomic DNA. Consider additional cleanup steps.[1] |
| Incorrect SPRI Bead Cleanup | Performing only the first 0.4X SPRI bead cleanup after PCR will select for only large DNA fragments, leading to a single, broad peak.[1] | Carefully follow the double-sided SPRI bead cleanup protocol to select the appropriate fragment sizes. |
| Suboptimal Tagmentation | An incorrect ratio of Tn5 transposase to the number of nuclei or an overly long tagmentation time can lead to excessive fragmentation.[2] | Optimize the Tn5 transposase concentration and tagmentation time for your specific cell type and number. |
Issue 3: Smears or No Bands on Gel Electrophoresis
Question: I am not observing the characteristic ladder-like pattern on my gel after library preparation. Instead, I see a smear or no bands at all. What should I do?
Answer:
The absence of a clear nucleosomal ladder on a gel is a common issue and can point to several problems during the experimental workflow. The efficiency of ATAC-seq can vary significantly across different cell types due to differences in chromatin organization.[3]
Troubleshooting Steps:
-
Verify Primer Integrity: If you are using custom primers, confirm their sequences and integrity. You can use in silico PCR tools to check for potential issues.
-
Optimize Cell Lysis: Incomplete or overly harsh cell lysis can lead to poor recovery of nuclei or damage to the chromatin. Titrate the concentration of detergents like NP-40 or Digitonin.
-
Adjust Tagmentation Reaction: The ratio of Tn5 transposase to cells is critical.[4] It is highly recommended to perform a titration experiment to find the optimal ratio for your specific cells.
-
Cell Type Considerations: Cells with tightly packed chromatin, such as cardiomyocytes, may yield poorer results compared to cells with more open chromatin, like stem cells.[3] It's important to note that a "wavy" or ladder-like pattern is not always a definitive indicator of a successful library.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal number of cells to use for an ATAC-seq experiment?
A1: The ideal cell number can vary, but most protocols provide the best results with 50,000-100,000 cells.[4] However, successful experiments have been reported with as few as 5,000 cells.[4] It is crucial to adjust the amount of Tn5 transposase proportionally to the number of cells used.[4]
Q2: Can I use frozen cells for ATAC-seq?
A2: While fresh, live cells are generally recommended, some revised protocols, such as Omni-ATAC, have been shown to work with snap-frozen cells or tissues.[4] If using frozen cells, it is advisable to freeze them slowly in a suitable cryopreservation medium.[4]
Q3: My ATAC-seq data has a high percentage of mitochondrial DNA reads. How can I reduce this?
A3: High mitochondrial DNA contamination is a known issue in ATAC-seq. Some modified protocols, like the Omni-ATAC protocol, include adjustments to the lysis and transposition buffers that have been shown to reduce mitochondrial reads by approximately 20%.[4]
Experimental Protocols
Omni-ATAC Protocol (Adapted)
This protocol is based on the work of the Kaestner Lab and incorporates modifications to improve peak calling and reduce mitochondrial DNA contamination.[4]
1. Cell Lysis and Nuclei Isolation:
-
Start with 50,000 to 100,000 fresh or properly frozen cells.
-
Resuspend the cell pellet in a cold lysis buffer containing NP-40 or Digitonin and Tween-20.
-
Incubate on ice to lyse the cell membrane while keeping the nuclear membrane intact.
-
Centrifuge to pellet the nuclei and discard the supernatant containing the cytoplasm.[4]
2. Tagmentation:
-
Resuspend the nuclei pellet in the transposition reaction mix, which includes the Tn5 transposase and tagmentation buffer.[4]
-
Incubate at 37°C for 30 minutes with gentle mixing.[4] This allows the transposase to simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters.
3. DNA Purification:
-
Purify the tagmented DNA using a column-based cleanup kit or magnetic beads to remove the transposase and other reaction components.
4. PCR Amplification:
-
Amplify the purified, tagmented DNA using PCR with primers that add the necessary sequencing indices.
-
Use a qPCR side-reaction to determine the optimal number of PCR cycles to avoid over-amplification.
5. Library Purification and Size Selection:
-
Perform a double-sided magnetic bead-based purification to remove primer-dimers and large DNA fragments (>1,000 bp).[4]
-
This involves a first step with a low bead-to-sample ratio (e.g., 0.5X) to bind and remove large fragments, followed by a second step with a higher bead-to-sample ratio (e.g., bringing the final ratio to 1.8X) to bind the desired library fragments.[4]
6. Library Quality Control:
-
Quantify the final library using a fluorometric method (e.g., Qubit).
-
Assess the fragment size distribution using an automated electrophoresis system (e.g., Bioanalyzer or TapeStation).
Visualizations
Caption: Overview of the major steps in the ATAC-seq experimental protocol.
Caption: A decision tree for troubleshooting common ATAC-seq library preparation failures.
References
Validation & Comparative
Framework for Preclinical Efficacy Validation of a Targeted Protein Degrader
An initial search for "ATAC21" did not yield specific results related to a preclinical molecule or technology with that name, preventing a detailed comparison. To provide a comprehensive guide, further clarification on the specific nature of this compound, its proposed mechanism of action, and the context of its preclinical application is necessary.
In the absence of specific data for "this compound," a generalized framework for validating the efficacy of a hypothetical targeted protein degrader in preclinical models is presented below. This framework can be adapted once specific details about this compound become available.
This guide outlines the essential experiments and data presentation required to validate the efficacy of a novel therapeutic agent in preclinical settings, using a hypothetical molecule as an example.
Experimental Protocols
A rigorous preclinical validation plan involves a multi-faceted approach, starting from in vitro characterization to in vivo tumor growth inhibition studies.
1. In Vitro Target Engagement and Degradation:
-
Objective: To confirm the specific binding of the therapeutic to its target protein and subsequent degradation.
-
Methodology:
-
Western Blot: Cancer cell lines are treated with varying concentrations of the therapeutic agent for different durations. Cell lysates are then subjected to SDS-PAGE and immunoblotting using antibodies specific to the target protein and downstream signaling molecules.
-
Immunoprecipitation (IP): To confirm direct binding, cell lysates are incubated with the therapeutic agent, and protein complexes are pulled down using an antibody against the therapeutic's binding moiety. The presence of the target protein is then detected by Western Blot.
-
Quantitative Mass Spectrometry: To assess the global impact on the proteome and confirm the specificity of degradation, treated and untreated cells are analyzed by mass spectrometry.
-
2. In Vitro Functional Assays:
-
Objective: To evaluate the downstream functional consequences of target protein degradation.
-
Methodology:
-
Cell Viability Assays (e.g., CTG, MTS): Cancer cell lines are treated with a dose-response of the therapeutic to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if the observed decrease in cell viability is due to programmed cell death.
-
Cell Cycle Analysis: To assess the effect of the therapeutic on cell cycle progression, cells are treated and then analyzed by flow cytometry after propidium (B1200493) iodide staining.
-
3. In Vivo Pharmacokinetics and Pharmacodynamics:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the therapeutic and to confirm target degradation in a living organism.
-
Methodology:
-
Pharmacokinetic (PK) Analysis: The therapeutic is administered to animal models (e.g., mice) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points to determine the concentration of the compound over time.
-
Pharmacodynamic (PD) Analysis: Tumor-bearing animals are treated with the therapeutic. Tumor and/or surrogate tissue samples are collected at different time points to measure the levels of the target protein by Western Blot or immunohistochemistry (IHC).
-
4. In Vivo Efficacy Studies:
-
Objective: To assess the anti-tumor activity of the therapeutic in a living organism.
-
Methodology:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are randomized into vehicle and treatment groups. Tumor volume and body weight are measured regularly.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are implanted into immunocompromised mice. These models often better reflect the heterogeneity of human tumors. Efficacy is assessed similarly to traditional xenograft models.
-
Data Presentation
Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between the therapeutic and control or competitor compounds.
Table 1: In Vitro Activity
| Cell Line | Target IC50 (nM) | Degradation DC50 (nM) | Viability IC50 (nM) |
| Cell Line A | X | Y | Z |
| Cell Line B | A | B | C |
| Cell Line C | D | E | F |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle | Daily | 0 | +X |
| Therapeutic A (Dose 1) | Daily | Y | -A |
| Therapeutic A (Dose 2) | Daily | Z | -B |
| Competitor B (Dose 3) | Daily | W | -C |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental designs.
Caption: Mechanism of action for a targeted protein degrader.
Caption: Workflow for in vivo xenograft efficacy studies.
ATAC21 vs. traditional adjuvants in vaccine research
An In-depth Comparison of CCL21 (ATAC21) and Traditional Adjuvants in Vaccine Research
For researchers and drug development professionals, the selection of an appropriate adjuvant is a critical step in designing an effective vaccine. Adjuvants are substances that enhance the immunogenicity of antigens, thereby ensuring a robust and protective immune response.[1] This guide provides a detailed comparison between the novel chemokine adjuvant, CCL21 (erroneously referred to as this compound), and traditional adjuvants such as aluminum salts and oil-in-water emulsions.
Executive Summary
Traditional adjuvants, the bedrock of vaccinology for decades, primarily function by creating an antigen depot and inducing a general inflammatory response.[2] In contrast, CCL21, a chemokine, leverages a more targeted mechanism by recruiting key immune cells to the site of vaccination to orchestrate a more tailored and potent immune response.[1] While traditional adjuvants have a long-standing safety record, CCL21 represents a new frontier in adjuvant technology with the potential for enhanced efficacy, particularly in scenarios where a strong cell-mediated immune response is required.
Mechanism of Action
The fundamental difference between CCL21 and traditional adjuvants lies in their interaction with the innate immune system.
CCL21 Adjuvant: As a chemokine, CCL21's primary role is to direct the trafficking of immune cells.[1] It binds to the CCR7 receptor, which is expressed on dendritic cells (DCs) and T-lymphocytes.[3] This interaction actively recruits these cells to the injection site and draining lymph nodes, facilitating a more efficient antigen presentation and a stronger activation of the adaptive immune system.[1][3] This targeted recruitment is particularly effective at inducing a Th1-biased immune response, which is crucial for clearing intracellular pathogens.[3]
Traditional Adjuvants:
-
Aluminum Salts (e.g., Alum): These compounds work through a multi-pronged approach. They form a depot at the injection site, which allows for the slow release of the antigen, prolonging its exposure to the immune system.[2] Alum also activates the NLRP3 inflammasome in antigen-presenting cells, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which promote a Th2-biased immune response, favoring antibody production.[2]
-
Oil-in-Water Emulsions (e.g., MF59, AS03): These adjuvants create a local inflammatory environment by inducing the production of various cytokines and chemokines.[2] This "immunocompetent" environment attracts a diverse range of immune cells, including granulocytes, monocytes, and dendritic cells, to the injection site, thereby enhancing antigen uptake and presentation.[2]
Signaling Pathway Diagrams
References
- 1. Applications of chemokines as adjuvants for vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A formulated poly (I:C)/CCL21 as an effective mucosal adjuvant for gamma-irradiated influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of ATAC21 and Peer Compounds in Targeted Drug Delivery Remains Unfeasible Due to Lack of Publicly Available Data
A comprehensive head-to-head comparison of the compound designated as ATAC21 with similar chemical entities, as requested by researchers, scientists, and drug development professionals, cannot be conducted at this time. Extensive searches for publicly available scientific literature, preclinical data, and clinical trial information for a compound specifically named "this compound" have yielded no results.
While a commercial entity, MedchemExpress, lists a product named "this compound" with the catalog number HY-148459, it is described simply as a "linker-immune-stimulatory compound" for research purposes. Crucially, this product listing is not accompanied by any published experimental data, such as its chemical structure, mechanism of action, potency, efficacy, or safety profiles.
The term "ATAC" is also associated with "Antibody Targeted Amanitin Conjugates," a technology platform developed by Heidelberg Pharma. However, there is no public information available that connects "this compound" to this platform or provides any specific data that would enable a comparative analysis.
A thorough scientific comparison guide, as requested, would necessitate access to quantitative data sets and detailed experimental protocols. This would include, but is not limited to:
-
In Vitro and In Vivo Efficacy Data: Information on the compound's performance in cellular assays and animal models.
-
Pharmacokinetic and Pharmacodynamic Profiles: Data on how the compound is absorbed, distributed, metabolized, and excreted by the body, and its effects at the site of action.
-
Safety and Toxicology Reports: Studies detailing any adverse effects of the compound.
Without this foundational information on this compound, it is impossible to identify appropriate peer compounds for a meaningful comparison, construct data tables, detail experimental methodologies, or visualize its mechanism of action and experimental workflows.
It is possible that "this compound" is an internal development codename for a compound that has not yet been disclosed in scientific publications or that it is a very new entity for which data has not yet been disseminated. Until such information becomes publicly available, a head-to-head comparison guide cannot be responsibly generated.
Cross-Validation of ATAC21 Experimental Results: A Comparative Guide to Immune-Stimulating Antibody Conjugates
In the rapidly evolving landscape of targeted cancer therapies, Antibody-Targeting Adjuvant Conjugates (ATACs) represent a promising immunotherapeutic approach. ATACs, a subset of Antibody-Drug Conjugates (ADCs), are designed to deliver immune-stimulating molecules directly to the tumor microenvironment, thereby activating a potent and targeted anti-tumor immune response. This guide provides a cross-validation of the experimental principles behind ATAC21, a linker-immune-stimulatory compound, by comparing its core components and mechanism of action with alternative strategies in the field of Immune-Stimulating Antibody Conjugates (ISACs).
This compound is characterized as a compound featuring a noncleavable maleimide-PEG4 linker attached to an immune-stimulatory agent, intended for conjugation to a tumor-targeting antibody. This design leverages the specificity of the antibody to deliver the immune-activating payload directly to cancer cells. The core principle is to transform "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an inflamed microenvironment that can be recognized and attacked by the immune system.
This guide will objectively compare the key components of the this compound design—specifically, the choice of a noncleavable linker and an immune-stimulatory payload (likely a Toll-like receptor agonist)—with alternative approaches, such as ISACs employing STING (Stimulator of Interferon Genes) agonists and those utilizing cleavable linkers.
Data Presentation: Comparative Performance of ISACs
The following tables summarize quantitative data from preclinical studies to facilitate a comparison between different ISAC strategies.
Table 1: In Vivo Efficacy of STING Agonist ADCs with Different Linkers
| ADC Construct | Linker Type | Tumor Model | Outcome | Source |
| STING Agonist ADC | Non-cleavable | Syngeneic Murine Tumor Models | Superior and more durable antitumor activity compared to cleavable linker constructs. | [1] |
| STING Agonist ADC | Cleavable | Syngeneic Murine Tumor Models | Less effective antitumor activity compared to non-cleavable linker constructs. | [1] |
Table 2: Comparative Efficacy of Different STING Agonist Formulations
| STING Agonist | Formulation | Tumor Models (Murine) | Tumor Regression (Injected & Noninjected Tumors) | Source |
| BMS-986301 | Novel CDN | CT26, MC38 | >90% | |
| ADU-S100 | First-Generation CDN | CT26, MC38 | 13% |
Table 3: In Vitro Cytokine Induction by Combined TLR7/8 and STING Agonists in Bone Marrow-Derived Dendritic Cells (BMDCs)
| Adjuvant Combination | IL-12p70 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Source |
| Control (OVA alone) | Not Detected | ~100 | ~100 | |
| TLR7/8 Agonist (522) | ~1000 | ~2000 | ~3000 | |
| STING Agonist (DMXAA) | ~2000 | ~1500 | ~2500 | |
| Combination (522 + DMXAA) | ~3500 | ~2500 | ~4000 |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the development and cross-validation of ISACs like this compound.
Synthesis and Characterization of a TLR7 Agonist-Antibody Conjugate
This protocol describes a representative method for generating an ISAC.
Materials:
-
Tumor-targeting monoclonal antibody (e.g., anti-HER2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker-payload construct with a maleimide (B117702) group (e.g., a derivative of this compound)
-
Dimethylacetamide (DMA)
-
Phosphate-buffered saline (PBS) with EDTA
-
PD Minitrap G25 column
-
LC-MS system
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction: The antibody is diluted to a concentration of 2 mg/mL in PBS containing 5 mM EDTA. TCEP is added to the antibody solution to a final concentration of 7-8 molar equivalents. The reaction mixture is incubated for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
Conjugation: A 5 mM stock solution of the linker-payload in DMA is prepared. 25 equivalents of the linker-payload solution are added to the reduced antibody. Additional DMA is added to ensure the final organic solvent concentration is approximately 5% (v/v). The reaction is allowed to proceed for 90 minutes at room temperature.
-
Purification: The reaction mixture is purified using a PD Minitrap G25 column, exchanging the buffer to 100% PBS to remove unconjugated linker-payload.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The DAR is determined using LC-MS analysis.
-
Aggregation: The amount of aggregation is assessed by SEC.
-
-
Final Preparation: The final ADC product is sterile-filtered and stored under appropriate conditions.
In Vitro Evaluation of APC Activation
This assay measures the ability of an ISAC to activate antigen-presenting cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived dendritic cells (BMDCs)
-
ISAC of interest
-
Control antibody
-
Cell culture medium
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD86, anti-PD-L1)
-
ELISA kits for cytokine detection (e.g., IL-12, TNF-α)
Procedure:
-
Cell Seeding: APCs (PBMCs or BMDCs) are seeded in a 96-well plate at an appropriate density.
-
Treatment: The cells are treated with serial dilutions of the ISAC, control antibody, or free immune-stimulatory payload for 24-48 hours.
-
Analysis of Cell Surface Markers: The cells are harvested, stained with fluorescently labeled antibodies against activation markers (e.g., CD86, PD-L1), and analyzed by flow cytometry to quantify the upregulation of these markers.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-12, TNF-α) is measured using ELISA kits according to the manufacturer's instructions.
In Vivo Antitumor Efficacy Study
This protocol outlines a typical experiment to assess the in vivo efficacy of an ISAC in a mouse tumor model.
Materials:
-
Syngeneic mouse tumor model (e.g., CT26 tumor-bearing BALB/c mice)
-
ISAC of interest
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Tumor cells are subcutaneously implanted into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Mice are randomized into treatment and control groups.
-
Treatment Administration: The ISAC or vehicle control is administered to the mice, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group. At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).
-
Ethical Considerations: All animal studies must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[1]
References
Benchmarking ATAC21: A Comparative Guide to Performance in Chromatin Accessibility Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of the hypothetical ATAC21 pipeline against established industry standards for Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) data analysis. The information presented herein is based on widely accepted benchmarks and methodologies in the field of epigenomics to aid researchers in evaluating and selecting the most appropriate tools for their work.
Performance Benchmarks
The performance of an ATAC-seq analysis pipeline is assessed by its ability to accurately and efficiently identify regions of open chromatin from raw sequencing data. Key quality control and performance metrics are summarized below, comparing the hypothetical this compound to industry standards, largely defined by the Encyclopedia of DNA Elements (ENCODE) consortium, and popular analysis tools such as MACS2 and Genrich.
| Performance Metric | This compound (Hypothetical) | ENCODE Standard | MACS2 | Genrich |
| Number of Called Peaks (Replicated) | >160,000 | >150,000 (replicated peak file)[1] | Variable | Variable |
| Number of Called Peaks (IDR) | >75,000 | >70,000 (IDR peak file)[1] | Variable | Variable |
| Fraction of Reads in Peaks (FRiP) | >0.35 | >0.3[1] | Dependent on data quality | Dependent on data quality |
| Transcription Start Site (TSS) Enrichment | >12 | >10 (for human and mouse)[1] | Dependent on data quality | Dependent on data quality |
| Alignment Rate | >95% | >95% (values >80% may be acceptable)[1] | N/A (uses aligned data) | N/A (uses aligned data) |
| Library Complexity | High | High (not explicitly quantified) | N/A | N/A |
| Computational Speed | Fast | N/A | Moderate | Fast[2] |
| Precision | High | N/A | Variable | High[2] |
| Recall (Sensitivity) | High | N/A | High | High[2] |
IDR (Irreproducible Discovery Rate): A measure of consistency between biological replicates.
Experimental Protocol: ATAC-seq
The following is a generalized protocol for an ATAC-seq experiment, from sample preparation to sequencing.
-
Cell Preparation: Begin with a suspension of 50,000 viable cells. The health and integrity of the initial cell population are crucial for a successful experiment.[3]
-
Cell Lysis: Lyse the cells using a gentle, non-ionic detergent to release the nuclei while keeping the nuclear membrane intact.
-
Transposition Reaction: The core of the ATAC-seq method involves a "tagmentation" step where a hyperactive Tn5 transposase enzyme simultaneously cuts accessible DNA and ligates sequencing adapters to the ends of the fragments.[4][5] This reaction is typically carried out at 37°C.[3]
-
DNA Purification: Following transposition, the tagmented DNA is purified to remove the transposase and other cellular debris.
-
PCR Amplification: The adapter-ligated DNA fragments are amplified via PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be optimized to avoid library over-amplification.
-
Library Quantification and Sequencing: The final library is quantified, and its quality is assessed. The library is then sequenced using a high-throughput sequencing platform.[6] Paired-end sequencing is often preferred as it aids in the removal of PCR duplicates and provides information on fragment length, which is indicative of nucleosome-free regions and mononucleosomes.[3]
ATAC-seq Data Analysis Workflow
The following diagram illustrates a typical bioinformatics workflow for processing and analyzing ATAC-seq data.
Caption: A standard workflow for ATAC-seq data analysis.
Investigating Signaling Pathways with ATAC-seq
ATAC-seq is a powerful tool for elucidating the mechanisms of gene regulation. By identifying changes in chromatin accessibility, researchers can infer the activity of transcription factors and the signaling pathways that regulate them. The diagram below illustrates a simplified transcription factor signaling cascade that can be studied using ATAC-seq.
Caption: A simplified signaling pathway leading to gene expression.
References
- 1. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 2. Benchmarking ATAC-seq peak calling - Austin Montgomery [bigmonty12.github.io]
- 3. ATAC-seq Protocol - Creative Biogene [creative-biogene.com]
- 4. microbenotes.com [microbenotes.com]
- 5. ATAC-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 6. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]
A Comparative Guide to Kinase Inhibitor Specificity: The Case of Imatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the specificity of a drug is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the tyrosine kinase inhibitor Imatinib (B729) with other relevant inhibitors, focusing on its specificity and off-target effects. As the user-specified "ATAC21" does not correspond to a known molecule in publicly available literature, we will use Imatinib as a well-documented exemplar to illustrate the principles of specificity analysis.
Executive Summary
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, primarily by targeting the BCR-ABL fusion protein.[1] While highly effective, its therapeutic window is defined by its kinase selectivity profile. This guide delves into the quantitative data that defines Imatinib's specificity, compares it with second-generation inhibitors, and provides detailed protocols for the experimental assessment of kinase inhibitor selectivity.
Data Presentation: Kinase Selectivity Profiles
The specificity of a kinase inhibitor is quantified by its binding affinity (Kd) or its inhibitory concentration (IC50) against a panel of kinases. Lower values indicate greater potency. The following tables summarize the selectivity profile of Imatinib in comparison to the second-generation BCR-ABL inhibitors, Nilotinib (B1678881) and Dasatinib (B193332).
Table 1: Comparative Inhibitory Activity (IC50 in nM) of Imatinib and Second-Generation Inhibitors against Key On-Target Kinases
| Kinase | Imatinib (IC50 nM) | Nilotinib (IC50 nM) | Dasatinib (IC50 nM) |
| BCR-ABL | 250-600 | <30 | 1 |
| c-KIT | 100 | 100-200 | 1-10 |
| PDGF-Rα/β | 100 | 100-200 | 1-10 |
| SRC Family | >10,000 | >1,000 | 0.5-10 |
Note: IC50 values are compiled from various sources and can vary based on assay conditions.[2][3]
Table 2: Select Off-Target Kinases for Imatinib and Dasatinib (Dissociation Constant, Kd in nM)
| Kinase | Imatinib (Kd nM) | Dasatinib (Kd nM) |
| ABL1 | 18 | 0.2 |
| KIT | 130 | 0.8 |
| PDGFRA | 130 | 2.2 |
| PDFGRB | 280 | 0.4 |
| SRC | >10,000 | 0.6 |
| LCK | >10,000 | 1.1 |
| EPHA2 | 3,900 | 1.7 |
Data compiled from various kinome-wide binding assays. Lower Kd values indicate higher binding affinity.[4]
Experimental Protocols
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor specificity. Below are detailed methodologies for key experiments.
In Vitro Kinase Profiling (Radiometric Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of a large panel of purified kinases by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5]
Principle: The kinase reaction is performed in the presence of a substrate, [γ-³³P]ATP, and the test inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitor's potency.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Allow the inhibitor to bind to the kinase for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.[6]
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC₅₀ value for each kinase.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.[7]
Principle: The binding of a drug to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler or heating block
-
Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)
Procedure:
-
Treat cultured cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specific duration.
-
Harvest and wash the cells.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the Tm.
-
Compare the Tm in the presence and absence of the inhibitor to determine the thermal shift.
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the simplified BCR-ABL signaling pathway and the points of inhibition by Imatinib and other tyrosine kinase inhibitors.
Caption: Simplified signaling pathways inhibited by Imatinib and Dasatinib.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The diagram below outlines a typical workflow for determining the specificity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor specificity profiling.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Comparative Analysis of the Preclinical Safety Profile of ATAC21
An Objective Comparison of the Preclinical Safety Profile of ATAC21, a Novel Kinase Inhibitor, with Alternative Therapies
This guide provides a detailed comparative analysis of the preclinical safety profile of this compound, a novel investigational therapeutic agent, against established alternative compounds in the same class. The data presented herein is intended for an audience of researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's potential for further development. All quantitative data is summarized in comparative tables, and key experimental methodologies are described.
Overview of a Hypothetical this compound
For the context of this guide, this compound is a hypothetical, orally bioavailable small molecule inhibitor of a key signaling pathway implicated in inflammatory and autoimmune diseases. Its mechanism of action is designed to offer improved selectivity and potency over existing therapies, with the aim of a more favorable safety profile. The following analysis compares the preclinical safety data of this compound with two representative alternative compounds, designated here as "Alternative A" and "Alternative B".
Quantitative Safety Data Summary
The following tables summarize the key in vitro and in vivo preclinical safety findings for this compound, Alternative A, and Alternative B.
Table 1: In Vitro Safety Pharmacology
| Assay | This compound | Alternative A | Alternative B |
| hERG Channel Inhibition (IC50) | > 30 µM | 15 µM | 25 µM |
| CYP450 Inhibition (IC50) | |||
| - CYP1A2 | > 50 µM | 20 µM | > 50 µM |
| - CYP2C9 | > 50 µM | > 50 µM | 45 µM |
| - CYP2D6 | 40 µM | 5 µM | 30 µM |
| - CYP3A4 | > 50 µM | 10 µM | > 50 µM |
| Phototoxicity (In Vitro 3T3 NRU) | No Phototoxicity | Mild Phototoxicity | No Phototoxicity |
Table 2: In Vivo Toxicology - Rodent (14-Day Repeat Dose)
| Parameter | This compound | Alternative A | Alternative B |
| No Observed Adverse Effect Level (NOAEL) | 100 mg/kg/day | 50 mg/kg/day | 75 mg/kg/day |
| Primary Target Organ(s) of Toxicity | None Identified | Liver, Spleen | Kidney |
| Body Weight Changes at High Dose | < 5% decrease | 10-15% decrease | < 5% decrease |
| Hematological Effects at High Dose | Minimal | Anemia, Lymphopenia | Mild Thrombocytopenia |
Table 3: Genotoxicity Assessment
| Assay | This compound | Alternative A | Alternative B |
| Ames Test (Bacterial Reverse Mutation) | Negative | Negative | Negative |
| In Vitro Chromosomal Aberration | Negative | Positive (with S9) | Negative |
| In Vivo Micronucleus Test (Rodent) | Negative | Negative | Negative |
Experimental Protocols
hERG Channel Inhibition Assay
The potential for this compound and alternatives to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using an automated patch-clamp electrophysiology platform. Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel were used. A cumulative concentration-response curve was generated for each compound, and the half-maximal inhibitory concentration (IC50) was calculated.
In Vivo Rodent Micronucleus Test
The genotoxic potential of the compounds was evaluated in vivo by assessing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated rats. Animals were administered the test article via oral gavage for three consecutive days. Bone marrow was harvested 24 hours after the final dose, and slides were prepared and stained. The frequency of micronucleated PCEs was determined per 2000 PCEs for each animal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the safety assessment of this compound.
Caption: A generalized workflow for preclinical safety assessment.
Caption: Inhibition of a hypothetical inflammatory signaling pathway by this compound.
Interpretation of Comparative Data
The preclinical data suggests that this compound possesses a favorable in vitro safety profile compared to Alternatives A and B. Notably, this compound demonstrates a lower potential for hERG channel inhibition and a cleaner profile against the tested CYP450 enzymes, indicating a reduced risk for drug-drug interactions. In vivo, this compound was well-tolerated at higher doses than the alternatives, with a higher NOAEL and no significant target organ toxicity identified in short-term studies. Furthermore, this compound was negative across a standard battery of genotoxicity assays.
This preliminary safety assessment indicates that this compound warrants further investigation as a potentially safer alternative to existing therapies in its class. Comprehensive long-term toxicology and safety pharmacology studies are recommended to fully characterize its safety profile prior to clinical development.
Independent Verification of Targeted Protein Degrader Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) offers a revolutionary therapeutic modality, moving beyond simple inhibition to the complete removal of disease-causing proteins. This guide provides an objective comparison of the mechanisms of action for different TPD technologies, with a focus on Asialoglycoprotein Receptor Targeting Chimeras (ATACs) and their comparison to the more extensively characterized Proteolysis-Targeting Chimeras (PROTACs). We present a summary of the key validation methods and supporting experimental data required for the independent verification of these mechanisms.
Comparison of TPD Mechanisms: ATAC vs. PROTAC
Targeted protein degradation technologies primarily leverage the cell's natural protein disposal systems: the ubiquitin-proteasome system (UPS) and the lysosomal degradation pathway. PROTACs utilize the former, while ATACs hijack the latter.
| Feature | ATAC (Asialoglycoprotein Receptor Targeting Chimera) | PROTAC (Proteolysis-Targeting Chimera) |
| Cellular Machinery Hijacked | Endosomal-lysosomal pathway | Ubiquitin-proteasome system (UPS)[1][2][3] |
| Target Protein Location | Extracellular and membrane-bound proteins | Primarily intracellular proteins[4] |
| Mechanism of Action | A bifunctional molecule binds to the target protein and the asialoglycoprotein receptor (ASGPR), leading to endocytosis and subsequent degradation in the lysosome.[4] | A heterobifunctional molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to polyubiquitination of the target and its degradation by the proteasome.[1][2][3][5] |
| Key Molecular Components | Target-binding ligand, linker, ASGPR ligand | Target-binding ligand, linker, E3 ligase ligand (e.g., for VHL or CRBN)[2] |
| Advantages | Can target extracellular and membrane proteins, which are often considered "undruggable" by traditional small molecules or PROTACs.[4] | Catalytic mechanism of action allows for high potency.[6] Can target "undruggable" intracellular proteins without deep binding pockets.[2][6] |
| Challenges | Technology is in a nascent stage compared to PROTACs.[4] | Can face challenges with cell permeability and oral bioavailability due to larger molecular size.[4] |
Mechanism of Action: Signaling Pathways
The distinct mechanisms of ATACs and PROTACs can be visualized through their respective signaling pathways.
Caption: ATAC-mediated degradation of extracellular proteins.
Caption: PROTAC-mediated degradation of intracellular proteins.
Experimental Verification Workflow
Independent verification of a targeted protein degrader's mechanism requires a multi-faceted approach to ensure on-target degradation and rule out off-target effects.[1]
Caption: General workflow for verifying a targeted protein degrader.
Key Experimental Protocols and Data Presentation
A robust validation package for any targeted protein degrader relies on a suite of orthogonal methods.[1]
Confirmation of Target Degradation
Western Blotting: A semi-quantitative method to visualize and confirm the reduction of the target protein levels in a dose- and time-dependent manner.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the degrader for different time points.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands and quantify their intensity.
-
-
Data Presentation:
| Degrader Conc. (nM) | Target Protein Level (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 10 |
Quantitative Mass Spectrometry (MS)-based Proteomics: An unbiased and highly sensitive method to globally assess changes in the proteome upon degrader treatment, confirming the specific degradation of the target protein.
-
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells and extract proteins as for Western blotting.
-
Protein Digestion: Digest proteins into peptides.
-
LC-MS/MS Analysis: Separate and analyze peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins from the MS data to determine changes in protein abundance.
-
-
Data Presentation:
| Protein | Fold Change (Treated vs. Control) | p-value |
| Target Protein | -8.5 | < 0.001 |
| Off-Target Protein A | -1.2 | > 0.05 |
| Off-Target Protein B | 1.1 | > 0.05 |
Validation of the Mechanism of Action
Co-Immunoprecipitation (Co-IP): This technique is crucial for demonstrating the formation of the key ternary complex in the case of PROTACs (Target-PROTAC-E3 ligase) or the interaction between the target, ATAC, and ASGPR.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with the degrader.
-
Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody against one component of the complex (e.g., the E3 ligase for PROTACs, or ASGPR for ATACs) to pull it down from the lysate.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting to detect the presence of the other components of the complex.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the degrader with its target protein in a cellular context.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with the degrader.
-
Heating: Heat the cell lysate or intact cells to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated proteins.
-
Western Blot Analysis: Analyze the amount of soluble target protein at each temperature by Western blotting. Target engagement by the degrader will typically stabilize the protein, leading to a higher melting temperature.
-
Quantitative Analysis of Degradation
The efficiency of a protein degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Experimental Protocol:
-
Dose-Response Treatment: Treat cells with a range of degrader concentrations.
-
Protein Quantification: Quantify the remaining target protein levels using a sensitive method like an ELISA-based assay or quantitative Western blotting.
-
Data Analysis: Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
-
Data Presentation:
| Degrader | DC50 (nM) | Dmax (%) |
| ATAC-X | 25 | 90 |
| PROTAC-Y | 10 | 95 |
By employing these orthogonal experimental approaches, researchers can rigorously and independently verify the mechanism of action of novel targeted protein degraders, ensuring a comprehensive understanding of their efficacy and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
Assessing the Reproducibility of ATAC-seq Experiments: A Comparative Guide
Understanding ATAC-seq Reproducibility
Reproducibility in ATAC-seq refers to the consistency of results between experimental replicates.[4][5] Several factors can influence this, including the inherent biology of the system under study, technical variability in the experimental protocol, and the bioinformatics analysis pipeline used to process the data.[1][6] Best practices for ensuring reproducibility include careful experimental design, rigorous quality control, and the use of standardized analysis workflows.[4][7]
A key aspect of assessing reproducibility involves correlation analysis on binned signals between replicates and the use of metrics like the Irreproducible Discovery Rate (IDR).[4] Furthermore, tools and pipelines have been developed to specifically address and improve the reproducibility of peak calling from multiple replicates.[5][8][9]
Key Quality Control Metrics for Reproducible ATAC-seq
Consistent quality control (QC) is fundamental to achieving reproducible ATAC-seq data. Several metrics are widely used to assess the quality of ATAC-seq libraries.[10] Below is a summary of critical QC parameters:
| Quality Control Metric | Description | Recommended Value |
| Library Complexity | Indicates the number of unique, non-duplicate DNA fragments in a library. Low complexity can result from insufficient starting material or PCR over-amplification.[11] | High complexity is desirable. The number of unique reads should be maximized. |
| Fraction of Reads in Peaks (FRiP) | The proportion of sequencing reads that map to the identified accessible chromatin regions (peaks). A higher FRiP score indicates better signal-to-noise.[4][10][12] | > 0.3 is considered good, though > 0.2 may be acceptable.[10] |
| Transcription Start Site (TSS) Enrichment | The ratio of fragments centered at TSSs to those in flanking regions. This metric reflects the enrichment of signal in expected regulatory regions.[12] | High enrichment scores are indicative of good data quality.[10] |
| Fragment Length Distribution | The size distribution of sequenced DNA fragments. A characteristic pattern should show a peak for nucleosome-free regions (<100 bp) and subsequent peaks for mono-, di-, and tri-nucleosomes.[10][12] | A clear nucleosome-free region peak and at least a mono-nucleosome peak should be present.[10] |
| Alignment Rate | The percentage of reads that successfully map to the reference genome.[11] | > 90% is considered optimal.[11] |
| Mitochondrial Read Contamination | The percentage of reads mapping to the mitochondrial genome. High levels can indicate cell lysis issues.[13] | Should be kept to a minimum. |
Comparison with Alternative Methods: DNase-seq and ChIP-seq
ATAC-seq is often compared to other methods for assessing chromatin accessibility and protein-DNA interactions, primarily DNase-seq and ChIP-seq. Each technique has distinct advantages and limitations that can impact the reproducibility and interpretation of results.[14][15]
| Feature | ATAC-seq | DNase-seq | ChIP-seq |
| Principle | Uses a hyperactive Tn5 transposase to simultaneously cut and ligate adapters into accessible chromatin regions.[2][7] | Employs the DNase I enzyme to preferentially cleave open chromatin regions.[14] | Uses antibodies to immunoprecipitate a specific protein of interest, followed by sequencing of the co-precipitated DNA.[4][8] |
| Input Material | Low cell numbers required (as few as 500-50,000).[3] | Requires a larger number of cells compared to ATAC-seq. | Variable, but often requires a significant number of cells. |
| Resolution | High, allowing for footprinting of transcription factor binding sites.[14][16] | High, also enables transcription factor footprinting.[14] | Resolution depends on the antibody and shearing method. |
| Reproducibility | Generally high with proper QC. Protocol-specific biases exist.[14] | Can be highly reproducible, but also has its own enzymatic biases.[14] | Reproducibility can be variable and is highly dependent on antibody quality and specificity.[8] |
| Bias | Tn5 transposase has an insertion sequence bias.[14] | DNase I has a sequence-specific cutting bias.[14] | Antibody cross-reactivity and non-specific binding can introduce significant bias.[8] |
| Advantages | Simple and fast protocol, low input requirement.[1][3] | Well-established method with extensive existing datasets. | Directly identifies binding sites of a specific protein.[15] |
| Limitations | Does not provide information on the specific proteins bound to accessible DNA.[2] | More complex and time-consuming protocol than ATAC-seq. | Requires a specific and high-quality antibody for each protein of interest.[8] |
Studies have shown that while the locations of inferred footprints in ATAC-seq and DNase-seq are largely concordant, protocol-specific sequence biases can impact the performance of each method for certain transcription factors.[14] For transcription factor footprinting, some studies suggest that DNase-seq may outperform ATAC-seq.[16]
Experimental Protocols
A detailed and consistent experimental protocol is paramount for reproducibility. The following section outlines a standard ATAC-seq protocol.
ATAC-seq Experimental Protocol
-
Cell Preparation:
-
Start with a single-cell suspension of 50,000 cells.
-
Centrifuge the cells and wash with ice-cold 1x PBS.
-
Lyse the cells in a lysis buffer containing non-ionic detergents to release the nuclei.
-
Pellet the nuclei by centrifugation.
-
-
Transposition Reaction:
-
Resuspend the nuclei pellet in the transposition reaction mix containing the hyperactive Tn5 transposase and reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes. This allows the transposase to access, cleave, and ligate adapters to the open chromatin regions.
-
-
DNA Purification:
-
Immediately following the transposition reaction, purify the DNA using a column-based purification kit to remove the transposase and other proteins.
-
-
PCR Amplification:
-
Amplify the transposed DNA fragments using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Monitor the amplification in real-time to determine the optimal number of cycles.
-
-
Library Purification and Quantification:
-
Purify the amplified library to remove primers and other reaction components.
-
Quantify the final library concentration and assess the fragment size distribution using a bioanalyzer or similar instrument.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform. Paired-end sequencing is recommended to improve mapping accuracy.[2] A sequencing depth of at least 50 million unique reads per sample is suggested for standard chromatin accessibility studies, with deeper sequencing required for footprinting analysis.[2]
-
Visualizing Workflows and Pathways
ATAC-seq Experimental Workflow
Caption: A diagram illustrating the major steps in the ATAC-seq experimental workflow.
Transcription Factor Signaling Pathway
Caption: A simplified signaling pathway leading to transcription factor activation and chromatin remodeling.
References
- 1. Quantification, dynamic visualization, and validation of bias in ATAC-seq data with ataqv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATAC‐seq in Emerging Model Organisms: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved quality metrics for association and reproducibility in chromatin accessibility data using mutual information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Benchmarking of Single-Cell ATAC Sequencing Tools contributes to a better understanding of gene regulation, disease mechanisms and cellular diversity | CNAG, Centro Nacional de Análisis Genómico [cnag.eu]
- 7. ATAC-seq - Wikipedia [en.wikipedia.org]
- 8. ChIP-R: Assembling reproducible sets of ChIP-seq and ATAC-seq peaks from multiple replicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 11. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 12. 24. Quality Control — Single-cell best practices [sc-best-practices.org]
- 13. researchgate.net [researchgate.net]
- 14. Reproducible inference of transcription factor footprints in ATAC-seq and DNase-seq datasets using protocol-specific bias modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ChIP-seq vs. ATAC-seq - CD Genomics [cd-genomics.com]
- 16. XL-DNase-seq: improved footprinting of dynamic transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information Not Found: Proper Disposal Procedures for ATAC21
Efforts to locate specific disposal procedures for a substance identified as "ATAC21" have been unsuccessful. A thorough search for a corresponding Safety Data Sheet (SDS) or any official guidance on the handling and disposal of this material did not yield any specific results. The information necessary to provide safe and accurate operational and disposal plans as requested is therefore unavailable.
For the safety of researchers, scientists, and drug development professionals, it is imperative that the specific chemical and physical properties, hazards, and regulatory requirements of any substance are fully understood before handling or disposal. This critical information is contained within the manufacturer's or supplier's Safety Data Sheet (SDS).
Without the SDS for "this compound," it is not possible to provide the requested detailed methodologies, quantitative data, or procedural diagrams for its proper disposal. Attempting to do so without accurate information would be unsafe and could lead to hazardous situations.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Locate the Safety Data Sheet (SDS): The primary and most crucial step is to obtain the SDS for "this compound" from the manufacturer or supplier of the material. This document is the definitive source of information for safe handling and disposal.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your organization's EHS department is a valuable resource for guidance on chemical safety and waste disposal. They can provide assistance in identifying unknown substances and will have established protocols for managing chemical waste.
General Principles of Hazardous Waste Disposal
While specific procedures for "this compound" cannot be provided, the following are general principles that guide the disposal of laboratory chemical waste. These are for informational purposes only and should not be substituted for the specific guidance found in an SDS.
| Waste Management Step | General Procedure |
| Identification & Classification | Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, toxic) as detailed in the SDS. |
| Segregation | Do not mix incompatible waste streams. Segregate waste based on chemical compatibility to prevent dangerous reactions. |
| Containment | Use appropriate, labeled, and sealed containers for waste accumulation. Ensure containers are in good condition and compatible with the waste. |
| Labeling | Clearly label all waste containers with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards. |
| Accumulation | Store waste in a designated satellite accumulation area. Follow institutional and regulatory limits on the quantity of waste and the time it can be stored. |
| Disposal Request | Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor. |
Illustrative Workflow for Hazardous Waste Disposal
The following diagram illustrates a generalized workflow for the proper management of laboratory chemical waste.
Caption: Generalized workflow for laboratory hazardous waste management.
It is reiterated that the information provided above is general in nature. The specific and mandatory procedures for the disposal of "this compound" can only be determined by consulting its Safety Data Sheet.
Safety and Handling Guidance for "ATAC21" Not Found
An extensive search for safety and handling information, including personal protective equipment (PPE) guidelines for a substance designated "ATAC21," has not yielded any results for a chemical, research compound, or drug with this name. The identifier "this compound" is consistently associated with aviation, specifically as a flight call sign for the Airborne Tactical Advantage Company (ATAC), a private government contractor providing tactical flight training.
Given the absence of any public data on a substance named this compound in chemical or drug development databases, it is not possible to provide the requested essential safety, logistical, operational, or disposal information. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled as they are contingent on the existence of a known substance with associated scientific data.
It is possible that "this compound" is an internal codename, a proprietary identifier not in the public domain, or a misidentification of the intended substance.
To obtain the necessary safety and handling guidance, please verify the chemical name, CAS Registry Number, or another standard identifier for the material . Without a correct and recognized name, no specific PPE recommendations or handling protocols can be provided.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
